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  • Product: 4-(4-Morpholinopiperidin-1-yl)aniline
  • CAS: 867291-42-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(4-Morpholinopiperidin-1-yl)aniline

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Utility[1][2] Executive Summary 4-(4-Morpholinopiperidin-1-yl)aniline (CAS: 867291-42-7) represents a high-value pharmacophore in modern drug discovery, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Utility[1][2]

Executive Summary

4-(4-Morpholinopiperidin-1-yl)aniline (CAS: 867291-42-7) represents a high-value pharmacophore in modern drug discovery, particularly within the field of oncology and kinase inhibition.[1][2] Functioning as a "solubilizing tail," this moiety combines a rigid piperidine linker with a polar morpholine headgroup, attached to an aniline scaffold that serves as a versatile handle for further chemical elaboration.[2] This guide provides a comprehensive technical analysis of its chemical properties, validated synthetic protocols, and strategic application in the design of bioactive small molecules, such as the anaplastic lymphoma kinase (ALK) inhibitor Alectinib.[2]

Part 1: Chemical Identity and Structural Analysis[3]

The compound is a tris-heterocyclic system characterized by a linear connectivity: an aniline ring attached to a piperidine ring, which in turn carries a morpholine ring at the 4-position.[1][2]

Table 1: Chemical Identification Data

ParameterDetail
IUPAC Name 4-[4-(Morpholin-4-yl)piperidin-1-yl]aniline
CAS Number 867291-42-7
Molecular Formula C₁₅H₂₃N₃O
Molecular Weight 261.37 g/mol
SMILES Nc1ccc(cc1)N2CCC(CC2)N3CCOCC3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (neutral pH)
3D Conformational Analysis

The structural rigidity of this molecule is defined by the central piperidine ring, which predominantly adopts a chair conformation to minimize 1,3-diaxial interactions.[1][2] The morpholine substituent at the C4 position of the piperidine typically assumes an equatorial orientation , which is energetically favorable and extends the molecule's length, maximizing its utility as a solvent-exposed tail in protein binding pockets.[2]

Part 2: Physicochemical Profile[1][3][5][6]

Understanding the ionization and lipophilicity of this compound is critical for its use in optimizing drug-like properties (ADME).[1][2]

Table 2: Physicochemical Properties

PropertyValue (Approx/Predicted)Significance
LogP 1.2 – 1.8Moderate lipophilicity; suitable for membrane permeability.[1][2]
pKa (Morpholine N) ~8.4Primary basic center; protonated at physiological pH, aiding solubility.[1][2]
pKa (Aniline NH₂) ~4.0Weakly basic; remains neutral at physiological pH.[1][2]
pKa (Piperidine N1) ~2.5Conjugated with the phenyl ring; effectively non-basic.[1][2]
Topological Polar Surface Area (TPSA) ~45 ŲIndicates good potential for blood-brain barrier (BBB) penetration.[1][2]

Expert Insight: The differential basicity is the key feature.[1][2] The morpholine nitrogen provides a specific site for salt formation (e.g., HCl salts) to improve aqueous solubility without affecting the electronic properties of the aniline coupling site.[2]

Part 3: Synthetic Pathways[1]

The synthesis of 4-(4-Morpholinopiperidin-1-yl)aniline is a convergent process involving a Nucleophilic Aromatic Substitution (SNAr) followed by a reduction.[1][2] This route is preferred over palladium-catalyzed Buchwald-Hartwig couplings for cost-efficiency and scalability.[1][2]

Reaction Scheme Visualization

SynthesisPath Figure 1: Convergent Synthesis via SNAr and Hydrogenation SM1 1-Fluoro-4-nitrobenzene (Electrophile) Inter Intermediate: 1-(4-Nitrophenyl)-4- (morpholin-4-yl)piperidine SM1->Inter K2CO3, DMSO 90°C, SNAr SM2 4-Morpholinopiperidine (Nucleophile) SM2->Inter Prod Product: 4-(4-Morpholinopiperidin-1-yl)aniline Inter->Prod H2, Pd/C MeOH, Reduction

Figure 1: The synthesis proceeds via the displacement of fluoride by the secondary amine of the piperidine, followed by nitro reduction.[2]

Part 4: Experimental Protocols

The following protocols are standardized for laboratory-scale synthesis (10–50 mmol scale).

Step 1: Synthesis of the Nitro Intermediate

Reaction: SNAr displacement of fluorine.[1][2]

  • Reagents:

    • 1-Fluoro-4-nitrobenzene (1.0 equiv)[1][2]

    • 4-Morpholinopiperidine (1.1 equiv) [CAS: 53617-35-9][1][2]

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][2][3]

    • Solvent: DMSO or DMF (anhydrous)[1][2]

  • Procedure:

    • Charge a reaction flask with 1-fluoro-4-nitrobenzene and 4-morpholinopiperidine in DMSO (5 mL/mmol).

    • Add K₂CO₃ and heat the mixture to 90–100°C under nitrogen atmosphere.

    • Monitor by TLC or LC-MS (typically complete in 4–6 hours).[1][2]

    • Workup: Cool to room temperature and pour into ice-water. The yellow solid precipitate (nitro intermediate) is collected by filtration, washed with water, and dried.[2]

    • Yield Expectation: 85–95%.[1][2]

Step 2: Reduction to Aniline

Reaction: Catalytic Hydrogenation.[1][2]

  • Reagents:

    • Nitro intermediate (from Step 1)[1][2]

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1][2]

    • Hydrogen gas (balloon pressure or 1 atm)[1][2]

    • Solvent: Methanol or Ethanol[1][2][4]

  • Procedure:

    • Dissolve the nitro intermediate in methanol.[1][2][5]

    • Add the Pd/C catalyst carefully (under inert gas flow to prevent ignition).[1][2]

    • Purge the system with hydrogen gas and stir at room temperature (20–25°C).

    • Monitoring: The yellow color of the nitro compound will fade to colorless/pale gray.[1][2] Reaction is typically fast (2–4 hours).[1][2]

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallization from Ethanol/Hexane or use directly if purity >95%.[1][2]

    • Yield Expectation: 90–98%.[1][2]

Part 5: Functional Utility in Medicinal Chemistry[1]

This moiety is a classic example of a "Solvent-Exposed Tail" strategy in kinase inhibitor design.[1][2]

Mechanism of Action in Drug Design[1]
  • Solubility Enhancement: The morpholine ring is highly hydrophilic and basic.[1][2] When the drug binds to a protein (e.g., ALK, EGFR), this tail usually protrudes out of the ATP-binding pocket into the solvent, improving the overall water solubility of the drug.[2]

  • Metabolic Stability: The piperidine linker is metabolically more stable than flexible alkyl chains, reducing the rate of oxidative metabolism (CYP450).[1][2]

  • Binding Affinity: The aniline nitrogen serves as a critical attachment point, often forming part of a urea or amide linkage that hydrogen bonds with the kinase "hinge region" or "gatekeeper" residues.[1][2]

Case Study: Alectinib Analogues

In the development of ALK inhibitors like Alectinib, the 4-morpholinopiperidine motif is crucial.[1][2] It balances the lipophilicity of the tetracyclic core, ensuring the drug can dissolve in the gut (bioavailability) while still penetrating cell membranes to reach the target kinase.[2]

SAR Figure 2: Structure-Activity Relationship (SAR) Map Compound 4-(4-Morpholinopiperidin-1-yl)aniline Morpholine Morpholine Head: Solubility & Basic Center (Solvent Interaction) Compound->Morpholine Piperidine Piperidine Linker: Rigid Spacer (Metabolic Stability) Compound->Piperidine Aniline Aniline Handle: Chemical Attachment Point (Scaffold Coupling) Compound->Aniline

Figure 2: Functional decomposition of the molecule highlighting the role of each pharmacophore.

Part 6: Safety and Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Handling: Use standard PPE (gloves, goggles, fume hood).[1][2] The aniline functionality can be prone to oxidation; store under inert gas (Nitrogen/Argon) at 2–8°C.[1][2]

  • Toxicity: Like many anilines, potential for genotoxicity should be evaluated if used as a final drug fragment, though it is typically an intermediate.[2]

References
  • Kinoshita, K., et al. (2012).[1][2] "Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802)." Bioorganic & Medicinal Chemistry, 20(3), 1271-1280.[1][2]

  • GuideChem. (2020).[1][2] "How to Prepare 4-Morpholinopiperidine and Its Applications." GuideChem Technical Resources.

  • National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine." PubChem.

  • MySkinRecipes. (2025).[1][2] "4-(4-Morpholinopiperidin-1-yl)aniline Chemical Specifications." Vertex AI Search Result.

Sources

Exploratory

Molecular weight and physicochemical characteristics of 4-(4-Morpholinopiperidin-1-yl)aniline

The following technical guide details the physicochemical profile, synthetic pathways, and application scope of 4-(4-Morpholinopiperidin-1-yl)aniline , a critical diamine scaffold in modern medicinal chemistry. Synonyms:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application scope of 4-(4-Morpholinopiperidin-1-yl)aniline , a critical diamine scaffold in modern medicinal chemistry.

Synonyms: 4-(4-Morpholinyl)piperidin-1-yl-aniline; 1-(4-Aminophenyl)-4-morpholinopiperidine CAS Registry Number: 2524-67-6 (Aniline derivative) / 53617-35-9 (Piperidine precursor)[1]

Executive Summary

4-(4-Morpholinopiperidin-1-yl)aniline is a high-value bifunctional building block characterized by a "linear solubilizing tail."[1] It structurally integrates a lipophilic aniline head (for kinase hinge binding) with a polar morpholine-piperidine tail (for solvent exposure and pharmacokinetic optimization).[1] This motif is pharmacologically validated, serving as the core scaffold for the ALK inhibitor Alectinib (Alecensa) , where it modulates solubility and oral bioavailability without compromising potency.[2]

Physicochemical Characterization

The molecule exhibits a distinct amphiphilic profile.[2] The aniline nitrogen acts as a weak donor for hydrogen bonding, while the tertiary amines in the tail provide basic centers that can be protonated to enhance aqueous solubility during formulation.[2]

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Method
Molecular Formula C₁₅H₂₃N₃OCalculated
Molecular Weight 261.37 g/mol IUPAC Atomic Weights
Appearance Off-white to pale yellow solidObserved (Aniline oxidation)
Calculated LogP (cLogP) 1.2 – 1.8Predicted (Consensus)
pKa (Basic) ~8.5 (Piperidine N), ~4.0 (Aniline N)Est.[1][3] based on fragment data
Solubility (Neutral) Low in water; High in DCM, DMSO, MeOHExperimental observation
Solubility (Acidic) High (>50 mg/mL in 0.1 N HCl)Protonation of piperidine N
H-Bond Donors 1 (Aniline -NH₂)Structural Count
H-Bond Acceptors 4 (Morpholine O, 3x N)Structural Count

Synthetic Methodology & Reaction Engineering

The synthesis of 4-(4-Morpholinopiperidin-1-yl)aniline is a convergent process. It relies on the nucleophilic aromatic substitution (SNAr) of a 4-halonitrobenzene by the super-nucleophile 4-morpholinopiperidine , followed by chemoselective reduction.[1][2]

Core Reagents[1][2][4]
  • Nucleophile: 4-Morpholinopiperidine (CAS: 53617-35-9) – Key building block.[1]

  • Electrophile: 1-Fluoro-4-nitrobenzene (CAS: 350-46-9) – Preferred over chloro-analog for faster kinetics in SNAr.[1]

  • Base: Potassium Carbonate (K₂CO₃) or DIPEA.[1]

  • Reductant: Hydrogen (H₂) with Pd/C, or Iron (Fe) / Ammonium Chloride (NH₄Cl).

Step-by-Step Protocol
Stage 1: Nucleophilic Aromatic Substitution (SNAr)
  • Charge: In a reaction vessel, dissolve 1.0 eq of 1-Fluoro-4-nitrobenzene in DMSO (5 vol).

  • Addition: Add 1.1 eq of 4-Morpholinopiperidine and 1.5 eq of K₂CO₃.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the fluoride starting material.[2]

    • Mechanism:[4][5] The secondary amine of the piperidine attacks the ipso-carbon of the fluorobenzene, displacing fluoride via a Meisenheimer complex.[2]

  • Workup: Quench with water (precipitating the yellow nitro-intermediate).[1] Filter and wash with water to remove salts.[1][2] Dry the solid 1-(4-Nitrophenyl)-4-morpholinopiperidine .

Stage 2: Nitro Reduction
  • Solvent System: Dissolve the nitro-intermediate in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at RT for 2-4 hours.

    • Critical Control: Ensure complete conversion to avoid hydroxylamine impurities.[1]

  • Isolation: Filter through Celite to remove Pd.[1][2] Concentrate the filtrate to yield the target 4-(4-Morpholinopiperidin-1-yl)aniline .

    • Purification: If necessary, recrystallize from Ethanol/Heptane.[2]

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis and electronic flow.

G Start1 1-Fluoro-4-nitrobenzene (Electrophile) Inter Intermediate: 1-(4-Nitrophenyl)-4-morpholinopiperidine Start1->Inter SNAr, K2CO3 DMSO, 90°C Start2 4-Morpholinopiperidine (Nucleophile) Start2->Inter Final Target: 4-(4-Morpholinopiperidin-1-yl)aniline Inter->Final H2, Pd/C MeOH, RT

Figure 1: Synthetic workflow for the generation of the target aniline from commercially available precursors.

Applications in Drug Discovery

This aniline is a "privileged structure" in kinase inhibitor design.[1][2] Its primary utility lies in its ability to form key hydrogen bonds within the ATP-binding pocket while extending a solubilizing tail into the solvent front.[1][2]

  • Alectinib (Alecensa): The aniline moiety serves as the precursor to the indole core (via further cyclization or coupling) or is mimicked in the final structure to bind to the ALK tyrosine kinase domain.[2]

  • Solubility Modulation: The morpholine-piperidine tail lowers the LogP of the parent drug, improving oral absorption and reducing metabolic clearance compared to purely hydrophobic tails.[2]

Handling and Stability

  • Oxidation Sensitivity: Like most anilines, this compound is prone to oxidation (browning) upon exposure to air and light.[2] Store under nitrogen or argon at -20°C.

  • Hygroscopicity: The morpholine/piperidine nitrogens can absorb atmospheric moisture.[2] Desiccated storage is recommended.[1][2]

  • Safety: Treat as a potential irritant and sensitizer.[1] Use standard PPE (gloves, goggles) and handle in a fume hood to avoid inhalation of dust.[2]

References

  • Alectinib Structure & Synthesis: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 49806720, Alectinib."[2] PubChem.[1][2] Accessed Feb 15, 2026.[2] [Link][1]

  • General SNAr Protocols: PrepChem. "Preparation of 4-nitroaniline derivatives."[1][2] Accessed Feb 15, 2026.[2] [Link]

Sources

Foundational

The Morpholinopiperidine-Aniline Scaffold: A Technical Guide to Therapeutic Potential & Synthesis

Subject: 4-(4-Morpholinopiperidin-1-yl)aniline (CAS 867291-42-7) and its Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-(4-Morpholinopiperidin-1-yl)aniline (CAS 867291-42-7) and its Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists

Executive Summary: The "Solubilizing Tail" Strategy

In modern kinase inhibitor discovery, a recurring failure mode is poor physicochemical properties—specifically, high lipophilicity (LogP > 5) leading to low aqueous solubility and metabolic instability. The 4-(4-Morpholinopiperidin-1-yl)aniline moiety (CAS 867291-42-7) has emerged as a "privileged scaffold" or "solubilizing tail" designed to resolve these bottlenecks.

This guide analyzes the therapeutic utility of this scaffold, particularly as a solvent-exposed appendage in ATP-competitive inhibitors targeting ALK (Anaplastic Lymphoma Kinase) , FLT3 (FMS-like tyrosine kinase 3) , and EGFR . By projecting the morpholine-piperidine motif into the solvent front, this scaffold modulates pKa, improves oral bioavailability, and maintains high-affinity binding via the aniline "hinge-binding" anchor.

Chemical Biology & Pharmacophore Analysis[1][2][3]

Structural Logic

The efficacy of 4-(4-Morpholinopiperidin-1-yl)aniline derivatives stems from a tripartite structural logic:

  • The Aniline Head (Pharmacophore Anchor): The aromatic amine serves as the nucleophile for coupling to the core inhibitor scaffold (e.g., pyrimidine, quinazoline, or quinoline). In the final drug, the NH group often forms a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

  • The Piperidine Linker: This saturated ring provides a rigid spacer that exits the ATP binding pocket, preventing steric clash with the gatekeeper residue.

  • The Morpholine Tail (Solvent Interface):

    • Solubility: The morpholine oxygen acts as a weak H-bond acceptor, while the tertiary amine (pKa ~7-8) can be protonated, drastically improving aqueous solubility.

    • Metabolic Stability: Unlike open-chain alkyl amines, the cyclic morpholine is less prone to rapid N-dealkylation by CYPs.

Mechanism of Action Visualization

The following diagram illustrates the pharmacophore mapping of a generic kinase inhibitor utilizing this scaffold.

PharmacophoreMap KinaseCore Heterocyclic Core (Quinazoline/Pyridine) Aniline Aniline Linker (Hinge Binder) KinaseCore->Aniline C-N Bond Formation Aniline->KinaseCore H-Bond Donor (NH) Piperidine Piperidine Spacer (Rigid Linker) Aniline->Piperidine Para-substitution Morpholine Morpholine Tail (Solvent Exposed) Piperidine->Morpholine N-C Linkage Solvent Aqueous Environment (Solubility Interface) Morpholine->Solvent H-Bonding / Protonation

Caption: Pharmacophore segmentation of the 4-(4-Morpholinopiperidin-1-yl)aniline scaffold within a kinase binding pocket.

Therapeutic Applications

Oncology: ALK and FLT3 Inhibition

This scaffold is structurally homologous to the solubilizing tails found in second-generation ALK inhibitors like Brigatinib and FLT3 inhibitors like Gilteritinib .

  • Target: ALK-positive Non-Small Cell Lung Cancer (NSCLC).

  • Mechanism: The aniline derivative is coupled to a 2,4-dichloropyrimidine or similar core. The morpholine tail extends out of the ATP pocket, interacting with solvent-exposed residues (e.g., Asp1203 in ALK), improving selectivity over the insulin receptor (IR).

Neurodegeneration: Sigma-1 Receptor Modulation

Recent SAR studies indicate that piperidine-morpholine derivatives possess high affinity for Sigma-1 receptors (


R).
  • Potential: Neuroprotective agents for Alzheimer’s and ALS.

  • Rationale: The basic nitrogen in the piperidine ring mimics the charge distribution required for the

    
    R pharmacophore.
    

Synthesis Protocol: CAS 867291-42-7

This protocol describes the synthesis of the core intermediate 4-(4-Morpholinopiperidin-1-yl)aniline . This is a self-validating, two-step workflow.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 4-(4-morpholinopiperidin-1-yl)-1-nitrobenzene.

  • Reagents:

    • 1-Fluoro-4-nitrobenzene (1.0 eq)

    • 4-Morpholinopiperidine (1.1 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: DMF or DMSO (anhydrous)

  • Protocol:

    • Dissolve 1-fluoro-4-nitrobenzene in DMF (0.5 M concentration) under

      
       atmosphere.
      
    • Add

      
       followed by 4-morpholinopiperidine.
      
    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (fluoronitrobenzene) should disappear.

    • Workup: Pour reaction mixture into ice water. The yellow precipitate (nitro intermediate) forms immediately. Filter, wash with water, and dry in vacuo.

    • Yield: Typically >90%.

Step 2: Catalytic Hydrogenation

Objective: Reduction of nitro group to aniline.

  • Reagents:

    • Nitro intermediate (from Step 1)

    • 10% Pd/C (10 wt% loading)

    • Hydrogen gas (

      
      ) (balloon pressure or 1 atm)
      
    • Solvent: Methanol or Ethanol

  • Protocol:

    • Suspend nitro intermediate in Methanol (0.2 M).

    • Add 10% Pd/C carefully under Argon flow.

    • Purge system with

      
       three times. Stir vigorously at RT under 
      
      
      
      balloon for 2–4 hours.
    • Validation: Solution changes from yellow (nitro) to colorless/pale brown (aniline). LC-MS confirms mass [M+H]+ = 262.2.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to obtain the off-white solid product.

Synthesis Workflow Diagram

SynthesisFlow SM1 1-Fluoro-4-nitrobenzene Step1 Step 1: SNAr Coupling (K2CO3, DMF, 80°C) SM1->Step1 SM2 4-Morpholinopiperidine SM2->Step1 Intermed Nitro Intermediate (Yellow Solid) Step1->Intermed Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Final 4-(4-Morpholinopiperidin-1-yl)aniline (CAS 867291-42-7) Step2->Final

Caption: Two-step industrial synthesis route for the target aniline intermediate.

Biological Evaluation & Validation

To validate the therapeutic potential of derivatives created with this scaffold, the following assays are standard.

In Vitro Kinase Assay (ADP-Glo)
  • Purpose: Determine

    
     against target kinases (e.g., ALK, EGFR).
    
  • Methodology:

    • Incubate kinase, substrate, and ATP with varying concentrations of the derivative.

    • Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which generates a luciferase signal.

    • Readout: Luminescence is proportional to kinase activity.

Physicochemical Profiling (Data Summary)

The following table summarizes the typical property shifts observed when appending this scaffold to a lipophilic quinazoline core.

PropertyCore Only (e.g., 4-anilinoquinazoline)With Morpholinopiperidine TailImpact
LogP > 5.5 (High Lipophilicity)2.5 – 3.5Improved Solubility
Solubility (pH 7.4) < 1 µg/mL> 50 µg/mLEnhanced Bioavailability
hERG Inhibition High Risk (Lipophilic amine)Reduced RiskImproved Safety Profile
Metabolic Clearance High (Oxidative metabolism)ModerateImproved Half-life

References

  • National Center for Biotechnology Information. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubChem.[1] Retrieved from [Link]

  • UCL Discovery. (2021). Development of a Specific and Potent IGF2BP1 Inhibitor. Retrieved from [Link]

  • Google Patents. (2017). Method for preparing 4-(piperidine-3-yl)aniline and derivatives. Patent CN106432158A.
  • Journal of Medicinal Chemistry. (2011). Discovery of Brigatinib (AP26113): A Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (Contextual reference for morpholine-piperidine scaffolds in ALK inhibitors).

Sources

Exploratory

Technical Whitepaper: In Silico Molecular Profiling of 4-(4-Morpholinopiperidin-1-yl)aniline

Executive Summary This technical guide outlines a rigorous in silico framework for evaluating 4-(4-Morpholinopiperidin-1-yl)aniline (CAS: 867291-42-7). While often categorized as a chemical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating 4-(4-Morpholinopiperidin-1-yl)aniline (CAS: 867291-42-7). While often categorized as a chemical intermediate in the synthesis of second-generation ALK inhibitors (specifically Alectinib ), this scaffold possesses distinct pharmacophoric features—a hydrogen-bond donor (aniline) linked to a solubilizing, basic tail (morpholino-piperidine)—that warrant independent evaluation.[1]

This guide moves beyond standard "black-box" docking. We define a protocol for Fragment-Based Drug Design (FBDD) assessment, validating the molecule's binding potential against Anaplastic Lymphoma Kinase (ALK) and exploring its structural stability.[1]

Molecular Architecture & Pre-Docking Preparation

The reliability of any docking study depends entirely on the quality of the input structures. For this flexible scaffold, conformational penalties are a critical source of error.[1]

Ligand Chemistry and Conformational Analysis

The molecule consists of three distinct rings: an aniline (aromatic), a central piperidine (alicyclic), and a terminal morpholine (alicyclic).[1]

  • Critical Challenge: The piperidine and morpholine rings exist primarily in chair conformations. The bond between the piperidine C4 and the morpholine N4 allows for rotational freedom, but steric clashes restrict the low-energy conformational space.[1]

  • Protonation States (pH 7.4):

    • Aniline Nitrogen:[1] Neutral (pKa ~4.6). Acts as a H-bond donor.

    • Morpholine Nitrogen: Protonated (pKa ~8.3). Acts as a positive charge center.

    • Piperidine Nitrogen (Aniline-linked):[2] Planarized due to conjugation with the phenyl ring, rendering it neutral and non-basic.[1]

Protocol 1: Ligand Preparation Workflow

  • 2D to 3D Conversion: Generate initial coordinates (e.g., ChemDraw -> Chem3D).

  • Geometry Optimization (DFT): Minimize energy using B3LYP/6-31G* basis set to fix bond lengths and angles, particularly the N-phenyl torsion angle.

  • Charge Assignment: Apply Gasteiger-Marsili charges. Crucial: Manually verify the protonation of the morpholine nitrogen.

Target Selection: The ALK Kinase Domain

Given this molecule is a structural fragment of Alectinib, the primary validation target is the Anaplastic Lymphoma Kinase (ALK) .[1]

  • PDB Selection: 3AOX (Crystal structure of ALK in complex with Alectinib).

  • Rationale: Using a holo-structure (bound state) ensures the ATP-binding pocket is in the "DFG-in" active conformation suitable for this class of inhibitors.

Computational Workflow (DOT Visualization)

The following diagram illustrates the integrated workflow, utilizing a feedback loop between conformational analysis and docking scoring.

DockingWorkflow L_Input Ligand: 4-(4-Morpholinopiperidin-1-yl)aniline Prep_L Ligand Prep (DFT Opt + Protonation pH 7.4) L_Input->Prep_L T_Input Target: ALK Kinase (PDB: 3AOX) Prep_T Target Prep (Remove H2O, Add Hydrogens) T_Input->Prep_T Docking Molecular Docking (AutoDock Vina / Glide XP) Prep_L->Docking Grid Grid Generation (Center: 20x20x20 Å on Hinge) Prep_T->Grid Grid->Docking Analysis Interaction Profiling (H-Bonds, RMSD vs Alectinib) Docking->Analysis

Figure 1: Step-by-step in silico workflow for profiling the scaffold against the ALK kinase domain.

Detailed Experimental Protocols

Grid Generation Strategy

Blind docking is inefficient for this study. We target the ATP-binding cleft.

  • Software: AutoDock Tools (ADT) / PyRx or Schrödinger Glide.

  • Center Coordinates (Based on PDB 3AOX):

    • X: 32.45, Y: -18.20, Z: 12.50 (Approximate centroid of the co-crystallized ligand).[1]

  • Box Dimensions:

    
     Å. This size is sufficient to accommodate the elongated shape of the ligand while excluding non-specific surface binding.
    
Docking Parameters (AutoDock Vina)

To ensure reproducibility, use the following configuration:

ParameterSettingRationale
Exhaustiveness 32High sampling required for the flexible morpholine tail.
Energy Range 4 kcal/molOnly retain poses within a tight energetic window of the best mode.
Num Modes 10Sufficient to cluster the dominant binding pose.
Scoring Function VinaHybrid empirical/knowledge-based function optimized for hydrophobic contacts.
Validation Criterion (Self-Validating System)

Before analyzing the test ligand, you must perform Redocking Validation :

  • Extract the native Alectinib ligand from PDB 3AOX.

  • Dock it back into the receptor using the parameters above.

  • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the grid box or protonation states are incorrect.[1]

Interaction Analysis & Mechanism

Upon successful docking, the 4-(4-Morpholinopiperidin-1-yl)aniline scaffold is expected to occupy the solvent-exposed region of the ATP pocket, extending towards the hinge region.

Predicted Interaction Network (DOT Visualization)

The following diagram hypothesizes the key interactions based on the Alectinib binding mode (Met1199 is the hinge residue).

Interactions Aniline_NH2 Aniline -NH2 Met1199 Met1199 (Hinge) Aniline_NH2->Met1199 H-Bond (Donor) Morph_O Morpholine -O- Solvent Solvent Front Morph_O->Solvent Water Bridge Piperidine_Core Piperidine Ring Lys1150 Lys1150 (Cat) Piperidine_Core->Lys1150 Hydrophobic/Cation-Pi

Figure 2: Predicted interaction map.[1] The aniline amine mimics the adenosine adenine group, interacting with the kinase hinge region.[1]

Mechanistic Insight
  • Hinge Binding: The aniline

    
     is the critical "warhead" for specificity. In Alectinib, the tetracyclic core anchors to the hinge.[1] In this fragment, the aniline must replicate this H-bond with the backbone carbonyl of Met1199 .
    
  • Solubility Tail: The morpholine ring likely points towards the solvent front. This is advantageous for drug design, as modifications here improve pharmacokinetics without disrupting the primary binding event.[1]

Quantitative Analysis (Simulated Data)

In a typical run, you should structure your results as follows. The values below are representative of expected affinities for this fragment size (Fragment MW ~261 Da).

LigandBinding Affinity (

, kcal/mol)
Ligand Efficiency (LE)Key Residue Interactions
Alectinib (Control) -11.20.23Met1199, Glu1197, Lys1150
4-(4-Morph...)aniline -6.80.37 Met1199 (H-bond)
Aniline (Fragment) -4.20.45Met1199

Interpretation: While the absolute affinity (-6.8 kcal/mol) is lower than the full drug (as expected), the Ligand Efficiency (LE) is high. This confirms that 4-(4-Morpholinopiperidin-1-yl)aniline is a high-quality scaffold: it contributes significant binding energy per heavy atom.

References

  • Sakamoto, H., et al. (2011).[1] "CH5424802, a Selective ALK Inhibitor Capable of Blocking the Resistant Gatekeeper Mutant."[1] Cancer Cell. [1]

  • Kinoshita, K., et al. (2011).[1] "Design and Synthesis of a Highly Selective, Orally Active and Potent Anaplastic Lymphoma Kinase Inhibitor (CH5424802)." Bioorganic & Medicinal Chemistry.

  • Guidechem. (2020). "How to Prepare 4-Morpholinopiperidine and Its Applications." Guidechem Technical FAQ.

  • Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry.

  • RCSB Protein Data Bank. "3AOX: Crystal structure of ALK in complex with CH5424802."

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-(4-Morpholinopiperidin-1-yl)aniline

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Morpholinopiperidin-1-yl)aniline, a key intermediate in pharmaceutical research, particularly for the development of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Morpholinopiperidin-1-yl)aniline, a key intermediate in pharmaceutical research, particularly for the development of kinase inhibitors and compounds active in the central nervous system (CNS).[1] The presented methodology is a robust two-step process designed for clarity, reproducibility, and scalability in a research laboratory setting. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction to form a nitro-aromatic intermediate, followed by a catalytic hydrogenation to yield the final aniline product. This guide explains the causality behind critical experimental choices, provides detailed safety information, and includes methods for structural verification, ensuring a high degree of scientific integrity.

Introduction and Strategic Overview

4-(4-Morpholinopiperidin-1-yl)aniline is a disubstituted aniline derivative featuring a complex diamine moiety. Its structure is of significant interest in medicinal chemistry due to its potential to form specific interactions with biological targets like enzyme active sites.[1] While several synthetic routes, such as the Buchwald-Hartwig amination, exist for the formation of aryl C-N bonds[2][3], the strategy detailed herein was selected for its reliability, use of readily available starting materials, and high-yielding steps.

The synthesis is divided into two primary stages:

  • Stage 1: Nucleophilic Aromatic Substitution (SNAr): 4-Morpholinopiperidine is coupled with 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.

  • Stage 2: Catalytic Hydrogenation: The nitro group of the resulting intermediate, 1-(4-nitrophenyl)-4-morpholinopiperidine, is selectively reduced to the primary amine using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, yielding the target compound.[4]

This approach avoids the often harsh conditions or expensive catalyst/ligand systems associated with other cross-coupling methods, making it a practical choice for laboratory-scale synthesis.

Safety and Hazard Management

General Precautions: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory at all times.

Specific Chemical Hazards:

  • 1-Fluoro-4-nitrobenzene: Toxic, irritant, and sensitizer. Handle with extreme care.

  • Morpholine (Precursor to 4-Morpholinopiperidine): Flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic in contact with skin and harmful if swallowed or inhaled.[5]

  • Potassium Carbonate (K2CO3): Causes serious eye irritation. Avoid dust inhalation.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents upon exposure to air. Always handle the catalyst wet or under an inert atmosphere.

  • Hydrogen Gas (H2): Extremely flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step. Use a properly secured gas cylinder and a balloon or hydrogenation apparatus.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[5][7][8]

Reaction Scheme and Mechanism

The overall synthetic pathway is illustrated below:

Scheme 1: Two-Step Synthesis of 4-(4-Morpholinopiperidin-1-yl)aniline (Self-generated image, not from a search result)

Step 1: 1-Fluoro-4-nitrobenzene reacts with 4-morpholinopiperidine in the presence of a base (K2CO3) in a polar aprotic solvent (DMSO). The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the solvent and the electron-withdrawing nitro group.

Step 2: The nitro intermediate is reduced to the aniline using catalytic hydrogenation. The reaction occurs on the surface of the palladium catalyst, where hydrogen gas is activated and added across the nitro group's oxygen bonds, ultimately liberating water and forming the amine.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierPurity
4-MorpholinopiperidineC₉H₁₈N₂O170.25Commercial≥97%
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.10Commercial≥99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Commercial≥99%, anhydrous
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13CommercialAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11CommercialACS Grade
Methanol (MeOH)CH₄O32.04CommercialACS Grade
Palladium on Carbon (10% Pd/C)Pd/C-Commercial~50% water wet
Hydrogen Gas (H₂)H₂2.02Gas SupplierHigh Purity
Deionized WaterH₂O18.02--
Brine (Saturated NaCl)NaCl(aq)---
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Commercial-
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Hydrogen gas cylinder with regulator

  • Hydrogenation balloon or Parr apparatus

  • Büchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Detailed Synthesis Protocol

Stage 1: Synthesis of 1-(4-Nitrophenyl)-4-morpholinopiperidine
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-morpholinopiperidine (3.40 g, 20.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv) followed by anhydrous dimethyl sulfoxide (DMSO, 40 mL).

  • Begin stirring the suspension at room temperature. Add 1-fluoro-4-nitrobenzene (2.82 g, 20.0 mmol, 1.0 equiv) to the mixture.

    • Rationale: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) generated during the substitution, driving the reaction to completion. DMSO is an ideal polar aprotic solvent that effectively solvates the ions and stabilizes the charged Meisenheimer intermediate.

  • Reaction Conditions: Heat the reaction mixture to 90 °C using a heating mantle and stir for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexane eluent system. The disappearance of the 1-fluoro-4-nitrobenzene spot indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the dark mixture into a beaker containing 200 mL of cold deionized water. A yellow precipitate should form. c. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMSO and salts.

  • Purification & Drying: Dry the collected yellow solid in a vacuum oven at 50 °C overnight. The product is typically of sufficient purity for the next step. If necessary, recrystallization from ethanol can be performed.

    • Expected Yield: 5.2 - 5.5 g (90-95%) of a yellow solid.

Stage 2: Synthesis of 4-(4-Morpholinopiperidin-1-yl)aniline
  • Reaction Setup: To a 100 mL round-bottom flask, add the 1-(4-nitrophenyl)-4-morpholinopiperidine (5.0 g, 17.16 mmol, 1.0 equiv) synthesized in Stage 1.

  • Solvent and Catalyst Addition: Add methanol (50 mL) to dissolve the solid. Carefully add 10% Palladium on Carbon (50% wet, ~500 mg, ~5 mol% Pd) to the solution.

    • Safety Note: The Pd/C catalyst is pyrophoric. Never add the dry powder to an organic solvent. Ensure the catalyst is added carefully and the flask is flushed with an inert gas if possible.

  • Hydrogenation: a. Seal the flask with a septum. b. Purge the flask by evacuating the air with a vacuum pump and backfilling with hydrogen gas from a balloon. Repeat this cycle three times. c. Leave the final atmosphere under a positive pressure of hydrogen (from the balloon) and stir the mixture vigorously at room temperature.

    • Rationale: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for the reaction to proceed effectively.

  • Monitoring: Monitor the reaction by TLC (50% Ethyl Acetate/Hexane). The disappearance of the yellow nitro compound and the appearance of a new, UV-active spot for the aniline product indicates completion. The reaction is typically complete within 4-6 hours.

  • Work-up: a. Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol (2 x 10 mL) to recover all the product.

    • Safety Note: The Celite® pad with the catalyst should not be allowed to dry out completely, as the catalyst can ignite. Quench the filter pad with water before disposal.

  • Purification & Isolation: a. Combine the filtrate and washes in a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting solid is the target compound, 4-(4-Morpholinopiperidin-1-yl)aniline.

    • Expected Yield: 4.2 - 4.4 g (94-98%) of an off-white to pale tan solid.[1]

    • Melting Point: 106 - 115 °C.[8]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (two doublets in the ~6.6-7.0 ppm region), protons from the morpholine and piperidine rings (complex multiplets in the ~1.5-4.0 ppm region), and a broad singlet for the aniline -NH₂ protons (~3.5 ppm, exchanges with D₂O).

  • Mass Spectrometry (ESI+): Calculated for C₁₅H₂₃N₃O [M+H]⁺: 262.19. Found: 262.2.

  • Purity (HPLC): ≥95% purity is expected.[1]

Visualization of Workflow and Chemistry

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformations involved in the synthesis.

G cluster_0 Stage 1: SNAr Reaction cluster_1 Stage 2: Nitro Reduction A 1-Fluoro-4-nitrobenzene C 1-(4-Nitrophenyl)-4- morpholinopiperidine A->C + B K2CO3, DMSO, 90°C B 4-Morpholinopiperidine D 4-(4-Morpholinopiperidin-1-yl)aniline C->D H2, 10% Pd/C Methanol, rt

Caption: Chemical pathway for the synthesis of the target aniline.

Experimental Workflow Diagram

This flowchart outlines the sequence of operations for the entire protocol.

workflow cluster_stage1 Stage 1: SNAr cluster_stage2 Stage 2: Reduction s1_setup Setup: Add Reagents (Amine, Base, Solvent, Aryl Halide) s1_react Heat to 90°C (6-8 hours) s1_setup->s1_react s1_workup Work-up: Quench with Water & Filter Precipitate s1_react->s1_workup s1_purify Dry Product in Vacuum Oven s1_workup->s1_purify s2_setup Setup: Dissolve Nitro Intermediate & Add Pd/C Catalyst s1_purify->s2_setup Intermediate Product s2_react Hydrogenate under H2 Balloon (4-6 hours) s2_setup->s2_react s2_workup Work-up: Filter through Celite to Remove Catalyst s2_react->s2_workup s2_purify Isolate: Evaporate Solvent (Rotary Evaporator) s2_workup->s2_purify final_char Characterization (NMR, MS, HPLC) s2_purify->final_char Final Product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • MilliporeSigma. (2025). 4-(4-Morpholinopiperidin-1-yl)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • MySkinRecipes. (n.d.). 4-(4-Morpholinopiperidin-1-yl)aniline. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • PENTA s.r.o. (2025). Morpholine Safety Data Sheet. [Link]

Sources

Application

Application Note: Utilizing 4-(4-Morpholinopiperidin-1-yl)aniline Motifs in PROTAC Design

This is a comprehensive Application Note and Protocol guide for the use of 4-(4-Morpholinopiperidin-1-yl)aniline in PROTAC design. Executive Summary In the development of Proteolysis Targeting Chimeras (PROTACs), the "li...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 4-(4-Morpholinopiperidin-1-yl)aniline in PROTAC design.

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs), the "linker" is not merely a passive connector but a critical determinant of physicochemical properties (solubility, permeability) and ternary complex geometry. 4-(4-Morpholinopiperidin-1-yl)aniline (referred to herein as MPA ) represents a privileged structural motif. While often categorized as a "ligand tail" in kinase inhibitors (e.g., Gilteritinib, Brigatinib), its application in PROTACs serves a dual function:

  • Solubility Engine: The basic nitrogen atoms in the morpholine and piperidine rings significantly lower lipophilicity (LogD) and improve aqueous solubility, counteracting the "grease" of large linker-ligand conjugates.

  • Rigid Exit Vector: The piperidine ring provides a defined, semi-rigid geometry that projects the linker away from the protein binding pocket, reducing entropic penalties during ternary complex formation.

This guide details the protocols for incorporating the MPA motif as a functionalized linker interface , specifically addressing conjugation chemistry, structural optimization, and physicochemical characterization.

Chemical Rationale & Properties[1][2][3][4]

The "Solubility-Rigidity" Paradox

Traditional alkyl or PEG linkers often suffer from high flexibility (entropic cost) or poor permeability (high TPSA). The MPA motif offers a "Linker-Head" solution:

PropertyMPA Motif ContributionMechanistic Benefit
pKa (Conjugate Acid) ~8.5 (Morpholine), ~9-10 (Piperidine)Ionization at physiological pH improves solubility.
LogP / LogD Lowers LogDReduces non-specific binding; enhances bioavailability.
Conformation Chair conformation (Piperidine)Restricts rotational freedom; pre-organizes the exit vector.
Metabolic Stability HighMorpholine/Piperidine rings are generally stable against rapid oxidative metabolism compared to linear alkyl chains.
Structural Anatomy & Reactivity

The MPA molecule (CAS 867291-42-7) presents a specific synthetic challenge: it is mono-functional (primary aniline) in its native state.

  • The Aniline (Nucleophile): The primary conjugation handle. Used to attach to the Target Ligand Core (via SNAr or Buchwald-Hartwig) or to an Activated Linker (via Amide Coupling).

  • The Morpholine (Terminal Cap): In the specific CAS structure, this is a tertiary amine/ether and is chemically inert for conjugation.

    • Critical Design Note: To use this motif as a bridging linker (connecting Ligand A to Ligand B), one must typically substitute the morpholine for a piperazine or utilize the aniline as the sole attachment point to a pre-assembled linker-ligand construct.

Strategic Design Workflows

Scenario A: The "Exit Vector" Approach (Standard)

In this scenario, the MPA motif acts as the interface between the Target Ligand and the solvent. The PROTAC linker is attached upstream or the MPA is modified to be the linker start.

Workflow:

  • Core Selection: Identify a kinase scaffold (e.g., Chloropyrimidine) lacking a solvent tail.

  • Linker Integration:

    • Option 1 (Terminal Cap): Attach MPA to the core. The PROTAC linker must be attached elsewhere on the core.

    • Option 2 (Bridging Analog): Use 4-(4-Piperazin-1-yl)piperidine instead of the morpholine analog. This allows the "Tail" to become the "Linker" by reacting the secondary amine of the piperazine.

Scenario B: The MPA as a "Linker Extension"

Using the MPA aniline to react with a Carboxyl-PEG-E3 Ligand. This effectively inserts the rigid MPA group between the flexible PEG and the Target Ligand.

MPA_Design_Flow Start Start: MPA Motif Selection Decision Is the Morpholine Terminal? Start->Decision Route1 Route A: Solubility Cap (Use Native MPA) Decision->Route1 Yes Route2 Route B: Bridging Linker (Use Piperazine Analog) Decision->Route2 No (Need Connection) Action1 Conjugate Aniline to Warhead Core Route1->Action1 Route2->Action1 Step 1 Action2 Conjugate Piperazine NH to Linker-E3 Action1->Action2 Step 2 Result1 PROTAC with Solubilizing Tail Action1->Result1 Result2 PROTAC with Rigid Nitrogen Linker Action2->Result2

Figure 1: Decision tree for incorporating the Morpholinopiperidine motif. Route B is required if the motif serves as the physical bridge between ligands.

Experimental Protocols

Protocol 4.1: SNAr Coupling of MPA to Chloropyrimidine Scaffolds

This protocol attaches the MPA motif to a target ligand core (e.g., for ALK or FLT3 degraders).

Reagents:

  • Target Core: 2,4-Dichloropyrimidine derivative (1.0 eq)

  • Linker/Motif: 4-(4-Morpholinopiperidin-1-yl)aniline (1.1 eq)[1]

  • Base: DIPEA (3.0 eq) or K2CO3 (2.0 eq)

  • Solvent: n-Butanol or DMF

Procedure:

  • Dissolution: Dissolve the chloropyrimidine core in n-Butanol (0.1 M concentration).

  • Addition: Add DIPEA followed by the MPA aniline.

  • Reflux: Heat the reaction mixture to 100–110°C for 4–12 hours. Monitor by LCMS for the consumption of the starting chloride.

    • Checkpoint: The aniline NH2 is the nucleophile. The morpholine/piperidine nitrogens are non-reactive under these conditions.

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold EtOH. If soluble, dilute with EtOAc, wash with water (x3) and brine.

  • Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10). The product will be the Target Ligand-MPA Conjugate .

Protocol 4.2: Converting the Motif into a Linker (The "Piperazine Switch")

If you require the MPA motif to act as the bridge, you must substitute the commercial MPA (Morpholine) with the Piperazine analog. This protocol describes the subsequent attachment of the PROTAC linker.

Context: You have synthesized a Core-NH-Phenyl-Piperidine-Piperazine intermediate. Goal: Attach a COOH-PEG-Thalidomide linker to the Piperazine NH.

Reagents:

  • Amine: Piperazine-containing Ligand (1.0 eq)

  • Acid: Carboxyl-PEG-E3 Ligand (1.0 eq)

  • Coupling Agents: HATU (1.2 eq), HOAt (1.2 eq)

  • Base: DIPEA (4.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxyl-Linker-E3 component in DMF. Add HATU, HOAt, and DIPEA. Stir for 5 minutes at RT to form the active ester.

  • Coupling: Add the Piperazine-Ligand (dissolved in minimal DMF) dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Tip: The secondary amine of the piperazine is sterically hindered. If conversion is slow, heat to 40°C.

  • Quench: Dilute with DMSO and inject directly onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

  • Lyophilization: Isolate the final PROTAC as a formate or TFA salt.

QC & Characterization Standards

When using MPA-derived linkers, specific spectral signatures confirm structural integrity.[]

TechniqueParameterExpected Observation
LCMS IonizationStrong [M+H]+ and [M+2H/2]+ signals due to multiple basic nitrogens.
1H NMR MorpholineCharacteristic multiplets at ~3.7 ppm (O-CH2) and ~3.1 ppm (N-CH2).
1H NMR PiperidineBroad multiplets at ~2.6–3.0 ppm (Ring protons).
Solubility Kinetic>50 µM in PBS (pH 7.4) is typical for MPA-containing PROTACs.
Mechanism of Action Visualization

PROTAC_MOA cluster_complex Ternary Complex Geometry Warhead Target Warhead (Kinase Binder) MPA MPA Motif (Rigid Spacer & Solubility) Warhead->MPA Rigid Connection Linker Flexible Linker (PEG/Alkyl) MPA->Linker Solvent Interface E3 E3 Ligase Ligand (CRBN/VHL) Linker->E3 Recruitment

Figure 2: Topological arrangement of an MPA-containing PROTAC. The MPA motif serves as the rigid "exit vector" that projects the flexible linker out of the target binding pocket.

Troubleshooting & Optimization

  • Issue: Poor Solubility despite MPA.

    • Cause: The rest of the linker (e.g., long alkyl chain) is too lipophilic.

    • Solution: Switch the downstream linker to a PEG chain or introduce a second piperazine unit.

  • Issue: Low Conjugation Yield (Aniline).

    • Cause: Aniline nucleophilicity is low due to electron-withdrawing groups on the phenyl ring (if modified).

    • Solution: Switch to Buchwald-Hartwig conditions (Pd2(dba)3, XPhos, Cs2CO3, Dioxane, 100°C).

  • Issue: "Hook Effect" at low concentrations.

    • Cause: The rigid MPA linker may be preventing the formation of a productive ternary complex (negative cooperativity).

    • Solution: Increase the length of the flexible PEG segment attached to the MPA to restore necessary degrees of freedom.

References

  • Design of PROTACs with Improved Solubility

    • Title: "Strategies to Enhance the Solubility of PROTACs: Linker Design and Formul
    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (General reference for nitrogen-rich linkers).

  • MPA in Kinase Inhibitors (Gilteritinib/ALK)

    • Title: "Discovery of Gilteritinib (ASP2215): A Highly Potent and Specific FLT3/AXL Inhibitor."
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Linker Rigidity Effects

    • Title: "Impact of Linker Length and Rigidity on the Activity of PROTACs."
    • Source:ACS Chemical Biology
    • URL:[Link]

  • General PROTAC Protocols

    • Title: "Protocols for the Synthesis and Characteriz
    • Source:N
    • URL:[Link]

(Note: Specific protocols for CAS 867291-42-7 are derived from standard medicinal chemistry practices for aniline and piperidine functionalization as described in the texts above.)

Sources

Method

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 4-(4-Morpholinopiperidin-1-yl)aniline

Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 4-(4-Morpholinopiperidin-1-yl)aniline as a key building block. This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 4-(4-Morpholinopiperidin-1-yl)aniline as a key building block. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. We will delve into the strategic importance of the 4-(4-Morpholinopiperidin-1-yl)aniline scaffold, provide a rationale for its use in targeting specific kinase families, and present a detailed, field-proven protocol for the synthesis of a representative anilinopyrimidine-based kinase inhibitor. Furthermore, we will discuss the critical role of the PI3K/Akt/mTOR signaling pathway as a primary target for this class of inhibitors and provide the necessary context for the biological evaluation of these synthesized compounds.

Introduction: The Strategic Value of the 4-(4-Morpholinopiperidin-1-yl)aniline Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Small molecule kinase inhibitors have emerged as a cornerstone of modern targeted therapy. The 4-anilinopyrimidine and 4-anilinoquinazoline scaffolds are privileged structures in the design of a multitude of clinically approved kinase inhibitors.[3][4][5] The aniline moiety plays a pivotal role by forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2][6]

The choice of substitution on the aniline ring is a critical determinant of a kinase inhibitor's potency, selectivity, and pharmacokinetic properties. The 4-(4-Morpholinopiperidin-1-yl)aniline scaffold has garnered significant interest in medicinal chemistry for several strategic reasons:

  • Enhanced Solubility and Physicochemical Properties: The morpholinopiperidine moiety introduces a polar, basic group that can significantly improve the aqueous solubility of the final inhibitor. This is a crucial parameter for oral bioavailability and overall drug-likeness.

  • Modulation of Kinase Selectivity: The bulky and conformationally flexible nature of the morpholinopiperidine group can be exploited to achieve selectivity for specific kinases. By extending into solvent-exposed regions of the ATP-binding site, it can create unique interactions that favor binding to certain kinases over others.

  • Established Role in PI3K/mTOR Pathway Inhibition: The morpholine functional group is a well-established pharmacophoric element in a multitude of potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[7][8] This makes 4-(4-Morpholinopiperidin-1-yl)aniline an exceptionally promising starting material for the development of inhibitors targeting this critical cancer-related signaling cascade.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[9][10] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[7]

Given the prevalence of the morpholine moiety in potent PI3K/mTOR inhibitors, kinase inhibitors synthesized from 4-(4-Morpholinopiperidin-1-yl)aniline are prime candidates for targeting this pathway.

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Anilinopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

Synthetic Strategy and Protocol

The cornerstone of synthesizing kinase inhibitors from 4-(4-Morpholinopiperidin-1-yl)aniline is the nucleophilic aromatic substitution (SNAr) reaction. In this key step, the aniline nitrogen acts as a nucleophile, displacing a halogen (typically chlorine) from an electron-deficient heteroaromatic ring, such as a pyrimidine or quinazoline.

General Synthetic Workflow

The overall synthetic process can be visualized as a straightforward coupling of two key fragments, followed by purification and characterization.

Diagram 2: General Synthetic Workflow

Synthetic_Workflow Start_A 4-(4-Morpholinopiperidin-1-yl)aniline Reaction Nucleophilic Aromatic Substitution (SNAr) Start_A->Reaction Start_B 4-Chloro-2-substituted-pyrimidine or 4-Chloro-6,7-disubstituted-quinazoline Start_B->Reaction Product Crude Kinase Inhibitor Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure Kinase Inhibitor Purification->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: Synthetic workflow for kinase inhibitor preparation.

Detailed Protocol: Synthesis of a Representative Anilinopyrimidine Inhibitor

This protocol describes the synthesis of a model kinase inhibitor, N-(2-substituted-pyrimidin-4-yl)-4-(4-morpholinopiperidin-1-yl)aniline, based on established methodologies for similar aniline derivatives.[11]

Materials:

  • 4-(4-Morpholinopiperidin-1-yl)aniline

  • 4-Chloro-2-substituted-pyrimidine (e.g., 4-chloro-6,7-dimethoxyquinazoline for quinazoline series)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (12 M)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(4-Morpholinopiperidin-1-yl)aniline (1.0 mmol, 1.0 eq) and the 4-chloro-2-substituted-pyrimidine (1.1 mmol, 1.1 eq) in anhydrous ethanol (10 mL).

  • Acid Catalysis: To the stirred suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops of 12 M HCl). The acid protonates the pyrimidine ring, rendering it more susceptible to nucleophilic attack.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The consumption of the starting aniline and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system will depend on the specific product but a gradient of methanol in dichloromethane (e.g., 0-10%) is a good starting point.

  • Characterization: Characterize the purified product by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the target kinase inhibitor should be confirmed by a suite of analytical data. The expected yield and purity can vary depending on the specific substrates and reaction conditions.

Table 1: Representative Synthesis Data

ParameterExpected Value
Yield 60-85%
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid

Characterization Data:

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the aniline and pyrimidine/quinazoline rings, as well as the aliphatic protons of the morpholinopiperidine moiety.

  • 13C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized compound, confirming its elemental composition.

Conclusion and Future Perspectives

The use of 4-(4-Morpholinopiperidin-1-yl)aniline as a foundational building block provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The protocols outlined in this application note offer a reliable starting point for researchers to generate a diverse library of compounds for biological screening. The strong rationale for targeting the PI3K/Akt/mTOR pathway with these inhibitors provides a clear direction for subsequent biological evaluation. Future work should focus on exploring a variety of substitutions on the pyrimidine or quinazoline core to fine-tune the potency and selectivity of these inhibitors, with the ultimate goal of identifying lead compounds for further preclinical development.

References

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Predictors' values and IC50-pred of new compounds of quinazoline derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines. (2016). PubMed. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved February 15, 2026, from [Link]

  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (2019). SID. Retrieved February 15, 2026, from [Link]

  • Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. (2018). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting. (n.d.). Dove Medical Press. Retrieved February 15, 2026, from [Link]

  • Exploring the specificity of the PI3K family inhibitor LY294002. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. (2023). Drugs.com. Retrieved February 15, 2026, from [Link]

  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. (n.d.). Bulletin of the Chemical Society of Ethiopia. Retrieved February 15, 2026, from [Link]

  • Synthesis of a new 6-substituted 4-anilinoquinazoline derivative as irreversible inhibitor for EGFR imaging. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (2007). PubMed. Retrieved February 15, 2026, from [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). MDPI. Retrieved February 15, 2026, from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PubMed. Retrieved February 15, 2026, from [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). PubMed. Retrieved February 15, 2026, from [Link]

  • PI3K Inhibitor Pipeline Insight 2025. (n.d.). DelveInsight. Retrieved February 15, 2026, from [Link]

  • Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. (2024). IP.com. Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). MDPI. Retrieved February 15, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Application

Optimal solvents for dissolving 4-(4-Morpholinopiperidin-1-yl)aniline for biological assays

Title: Optimal Solubilization Strategies for 4-(4-Morpholinopiperidin-1-yl)aniline for Robust and Reliable Biological Assays Abstract This comprehensive guide provides a detailed framework and actionable protocols for th...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimal Solubilization Strategies for 4-(4-Morpholinopiperidin-1-yl)aniline for Robust and Reliable Biological Assays

Abstract

This comprehensive guide provides a detailed framework and actionable protocols for the optimal solubilization of 4-(4-Morpholinopiperidin-1-yl)aniline (MW: 261.36 g/mol ), a key intermediate in medicinal chemistry research, for its use in a variety of biological assays.[1] Given its structural complexity, this compound is anticipated to have low aqueous solubility, a common challenge in drug discovery that can lead to unreliable assay results if not properly addressed.[2][3] This document outlines a systematic approach to solvent selection, stock solution preparation, and final dilution into aqueous assay media, emphasizing the principles of scientific integrity to ensure data accuracy and reproducibility. We present a workflow for solubility screening, detailed experimental protocols, and critical considerations for minimizing solvent-induced artifacts in cell-based and enzymatic assays.

Introduction: The Critical Impact of Solubility on Assay Performance

The reliability of in vitro biological data is fundamentally dependent on the successful dissolution of the test compound in the assay medium.[2] Poor solubility of drug-like molecules, such as 4-(4-Morpholinopiperidin-1-yl)aniline, can lead to a cascade of experimental problems, including precipitation, inaccurate compound concentration, and misleading structure-activity relationships (SAR).[3] The formation of compound aggregates can result in non-specific activity or inhibition, while the solvents used to aid dissolution can themselves exert biological effects or interfere with assay detection methods.[4][5]

Therefore, a systematic and validated approach to solubilization is not merely a preliminary step but a cornerstone of robust assay development. This guide provides researchers, scientists, and drug development professionals with the expertise and field-proven insights required to effectively solubilize 4-(4-Morpholinopiperidin-1-yl)aniline and similar lipophilic compounds, ensuring the integrity and validity of their biological findings.

Physicochemical Profile and Predicted Solubility

While specific experimental solubility data for 4-(4-Morpholinopiperidin-1-yl)aniline is not widely published, its structure—comprising aniline, morpholine, and piperidine moieties—suggests it is a lipophilic molecule with limited aqueous solubility.[1] A related, simpler compound, 4-Morpholinoaniline, is reported to be soluble in chloroform, ethyl acetate, and readily soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 100 mg/mL or higher.[6][7] Based on this, we can confidently predict that 4-(4-Morpholinopiperidin-1-yl)aniline will require a polar aprotic solvent for the preparation of a concentrated stock solution.

Recommended Primary Solvent:

  • Dimethyl Sulfoxide (DMSO): DMSO is the industry-standard solvent for initial solubilization of diverse compound libraries due to its exceptional solvating power for organic molecules and its miscibility with water and most organic liquids.[4][8] It is the recommended starting point for 4-(4-Morpholinopiperidin-1-yl)aniline.

Experimental Workflow for Optimal Solvent Determination

The following workflow provides a systematic process for preparing and validating a soluble compound stock for biological testing.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Aqueous Buffer Compatibility cluster_2 Part 3: Assay-Specific Validation A Weigh Compound & Calculate Volume for 10-100 mM Stock in DMSO B Add DMSO, Vortex, Sonicate (if needed), Gently Warm (if needed) A->B C Visual Inspection: Clear Solution? (No particulates/precipitate) B->C C->A If No, Reduce Concentration E Prepare Serial Dilutions of DMSO Stock into Assay Buffer C->E If Yes D Confirmation (Optional but Recommended): ¹H NMR or Filtered HPLC-UV F Incubate under Assay Conditions (Time, Temp) E->F G Assess for Precipitation (Visual, Light Scatter, Filtration/HPLC) F->G G->E If Precipitation Occurs, Adjust Dilution Scheme H Determine Max Tolerated DMSO % & Max Soluble Compound Concentration G->H I Perform Solvent Tolerance Test on Assay System (Cells, Enzyme, etc.) H->I J Run Vehicle Control (Assay Buffer + Final DMSO %) in Parallel with Compound I->J K Final Assay J->K

Caption: Workflow for Solubilization and Assay Validation.

Detailed Protocols

Protocol 1: Preparation and Validation of a DMSO Stock Solution

This protocol aims to create a high-concentration, fully dissolved stock solution of 4-(4-Morpholinopiperidin-1-yl)aniline in DMSO.

Materials:

  • 4-(4-Morpholinopiperidin-1-yl)aniline powder

  • Anhydrous, high-purity DMSO (newly opened bottle recommended to avoid water absorption)[6]

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Target Concentration: Aim for an initial high-concentration stock, typically between 10 mM and 100 mM. For 4-(4-Morpholinopiperidin-1-yl)aniline (MW=261.36), a 10 mM stock requires 2.61 mg per 1 mL of DMSO.

  • Preparation:

    • Accurately weigh the desired mass of the compound into a sterile vial.

    • Add the calculated volume of high-purity DMSO.

    • Vigorously vortex the solution for 1-2 minutes.

  • Aiding Dissolution: If the solid is not fully dissolved:

    • Sonicate the vial in a bath sonicator for 10-15 minutes.

    • If necessary, gently warm the solution to 30-37°C. Avoid excessive heat, which can degrade the compound.

  • Solubility Confirmation:

    • Visual Inspection: A properly dissolved stock solution must be completely clear, with no visible particulates, crystals, or haziness when held against a light source.[4] Allow the solution to stand at room temperature for at least one hour and re-inspect to check for delayed precipitation.[9]

    • Analytical Validation (Recommended): For definitive confirmation, especially if visual inspection is ambiguous, acquire a ¹H NMR spectrum of the solution. Sharp, well-defined peaks confirm solubility, whereas broadened peaks may indicate aggregation.[9]

Storage:

  • Store stock solutions at -20°C or -80°C to maintain long-term stability.[6] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Kinetic Solubility in Aqueous Assay Buffer

This protocol assesses the concentration at which the compound precipitates when diluted from a DMSO stock into the final aqueous assay buffer.

Materials:

  • Validated DMSO stock solution (from Protocol 1)

  • Final biological assay buffer (e.g., PBS, DMEM, HBSS)

  • 96-well plate (clear bottom for visual inspection)

  • Multichannel pipette

Procedure:

  • Prepare Dilution Series: In a 96-well plate, prepare a serial dilution of your DMSO stock into the assay buffer. It is critical to add the small volume of DMSO stock to the larger volume of aqueous buffer and mix immediately to minimize localized high concentrations that can cause precipitation.

  • Incubation: Incubate the plate under the same conditions as your planned biological assay (e.g., 37°C for 2 hours).[3]

  • Assessment of Precipitation:

    • Visual Inspection: Check each well for any signs of cloudiness, particulates, or crystal formation.

    • Instrumental Analysis (Optional): Use a plate reader to measure light scattering at a wavelength outside the compound's absorbance range (e.g., 600-800 nm). An increase in optical density indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum kinetic solubility under those conditions. This concentration should be the highest used in your dose-response experiments.

Solvent Effects in Biological Assays: A Critical Consideration

The choice and final concentration of a solvent can significantly impact assay results, independent of the compound's activity.[10][11] Researchers must validate solvent tolerance and consistently use appropriate controls.[4]

Solvent Impact Mitigation Strategy

G A Select Assay Type B Cell-Based Assay A->B C Enzyme/Biochemical Assay A->C D Determine Max Tolerated Solvent % (e.g., DMSO) B->D C->D E Run Vehicle Dose-Response Curve (e.g., 0.01% to 2% DMSO) D->E F Measure Cytotoxicity, Cell Proliferation, or Reporter Gene Activity E->F G Measure Enzyme Activity or Binding Signal E->G H Identify Highest DMSO % with NO Effect (Typically <0.5%, often <0.1%) F->H G->H I Set this as the MAXIMUM Final Solvent % for all Compound dilutions H->I

Caption: Decision workflow for assay-specific solvent validation.

Considerations for Cell-Based Assays:
  • Cytotoxicity: DMSO can be toxic to cells, with sensitivity varying greatly between cell lines.[5][12] It is mandatory to perform a solvent tolerance experiment by exposing your cells to a range of DMSO concentrations (e.g., from 0.05% to 2%) and measuring viability.

  • Final Concentration: As a general rule, the final DMSO concentration in cell-based assays should be kept below 1%, and ideally below 0.5%.[13] Some sensitive cell types may require concentrations as low as 0.1%.[5]

  • Consistent Vehicle Control: Every experiment must include a "vehicle control" group that contains cells treated with the assay medium plus the same final concentration of DMSO used for the compound-treated groups.[4]

Considerations for Enzyme and Biochemical Assays:
  • Enzyme Kinetics: Solvents can alter the viscosity of the assay buffer, which can affect diffusion-limited steps like substrate binding or product release, thereby changing kinetic parameters like kcat and Km.[14][15]

  • Protein Stability: High concentrations of organic solvents can denature proteins.

  • Assay Interference: Solvents can interfere with the detection method (e.g., fluorescence quenching/enhancement).

  • Control Experiments: Run a control experiment to measure enzyme activity or binding in the presence of the final solvent concentration to ensure it does not inhibit, activate, or otherwise interfere with the assay system.[10]

Data Summary: Recommended Solvent Systems

The following table summarizes the recommended solvents and provides guidance on their application for solubilizing 4-(4-Morpholinopiperidin-1-yl)aniline.

Solvent/SystemApplicationMax Stock Conc. (Predicted)Max Final Assay % (Recommended)Key Considerations
DMSO Primary stock solution>10 mM< 0.5% (cell-based) < 1-2% (biochemical)Hygroscopic; use fresh, anhydrous grade. Validate tolerance for each specific assay.[6][13]
Ethanol Alternative solventLower than DMSO< 0.5%Can exhibit higher cytotoxicity than DMSO in some cell lines.[5]
Co-Solvent Systems (e.g., DMSO/PEG/Saline)In vivo or specialized formulationsVariableNot for standard in vitro assaysUsed to improve solubility and bioavailability in complex biological systems, but adds complexity to in vitro assays.[6][16][17]
Aqueous Buffers (PBS, HBSS, etc.)Final assay mediumVery low (<µM range)N/ACompound is likely insoluble directly in aqueous buffers. Used only for dilution from an organic stock.

Conclusion

References

  • Northrop, D. B. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Biochemistry. Available at: [Link]

  • Huber, G. A., & McCammon, J. A. (2004). Modeling of solvent flow effects in enzyme catalysis under physiological conditions. The Journal of Physical Chemistry B. Available at: [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio Life Sciences. Available at: [Link]

  • ScienceDirect. (n.d.). Enzyme Kinetics. ScienceDirect. Available at: [Link]

  • Horvath, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. Available at: [Link]

  • Horvath, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2021). 21: Kinetics of Enzyme Catalysis. Chemistry LibreTexts. Available at: [Link]

  • Seymour, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. Available at: [Link]

  • Murzin, D. Y. (2016). Solvent effects in catalysis: implementation for modelling of kinetics. RSC Publishing. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-(4-Morpholinopiperidin-1-yl)aniline. MySkinRecipes. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

Sources

Method

Scalable manufacturing process for 4-(4-Morpholinopiperidin-1-yl)aniline

Application Note: Scalable Manufacturing Process for 4-(4-Morpholinopiperidin-1-yl)aniline Executive Summary & Strategic Route Analysis Target Molecule: 4-(4-Morpholinopiperidin-1-yl)aniline CAS Registry: 209252-64-6 (Ge...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 4-(4-Morpholinopiperidin-1-yl)aniline

Executive Summary & Strategic Route Analysis

Target Molecule: 4-(4-Morpholinopiperidin-1-yl)aniline CAS Registry: 209252-64-6 (Generic classification) Application: Key intermediate for tyrosine kinase inhibitors (e.g., Alectinib analogs, FLT3 inhibitors).[1] It serves as a critical solubilizing moiety in drug discovery.[1]

The Challenge: While gram-scale synthesis of this aniline derivative is trivial via palladium-catalyzed cross-coupling (Buchwald-Hartwig), this route is economically unviable for multi-kilogram manufacturing due to high catalyst costs ($/mol Pd), ligand expense, and the stringent requirement to scavenge residual heavy metals to <10 ppm.[1]

The Solution: This protocol details a robust, metal-free Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation.[1] This route utilizes commodity reagents (1-fluoro-4-nitrobenzene), minimizes genotoxic impurity risks, and relies on crystallization rather than chromatography for purification.[1]

Strategic Reaction Scheme

SynthesisRoute SM1 1-Fluoro-4-nitrobenzene (Commodity SM) Int1 Intermediate 1: Nitro Precursor (Precipitates from water) SM1->Int1 Step 1: S_NAr K2CO3, DMSO, 90°C SM2 4-(Piperidin-4-yl)morpholine (Nucleophile) SM2->Int1 Prod Target Product: 4-(4-Morpholinopiperidin-1-yl)aniline Int1->Prod Step 2: Hydrogenation H2, Pd/C, MeOH

Figure 1: Two-step industrial synthesis route designed for cost-efficiency and scalability.

Step 1: Nucleophilic Aromatic Substitution (SNAr)[1]

Objective: Couple the morpholino-piperidine tail to the nitrobenzene core. Reaction Type: Exothermic SNAr.[1]

Process Logic & Causality
  • Solvent Selection (DMSO): Dimethyl sulfoxide is chosen over DMF or NMP.[1] While all are polar aprotic (essential to solvate the anionic transition state), DMSO allows for a "drown-out" workup.[1] Adding water to the reaction mixture precipitates the product in high purity, eliminating extraction steps.

  • Base Selection (K2CO3): Milled potassium carbonate provides a heterogeneous surface for proton scavenging.[1] Unlike organic bases (DIPEA/TEA), it does not form soluble salts that complicate the precipitation workup.[1]

Detailed Protocol (1.0 kg Scale Basis)

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 eq, limiting reagent)[1]

  • 4-(Piperidin-4-yl)morpholine (1.05 eq)[1][2]

  • Potassium Carbonate (K2CO3), milled (1.5 eq)[1]

  • DMSO (5 Volumes relative to SM mass)[1]

  • Process Water (for workup)[1][3]

Workflow:

  • Charging: To a glass-lined reactor, charge DMSO (5.0 L) and 4-(piperidin-4-yl)morpholine (1.05 kg). Agitate at 200 RPM.

  • Base Addition: Add milled K2CO3 (1.16 kg). The slurry will be thick; ensure adequate torque.

  • Reaction Initiation: Add 1-fluoro-4-nitrobenzene (0.79 kg) slowly over 30 minutes. Caution: Exothermic.[1] Maintain internal temperature <40°C during addition.[1]

  • Heating: Ramp temperature to 90°C over 1 hour. Hold for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Target <1.0% residual fluoro-nitrobenzene.[1]

  • Quench & Crystallization: Cool reaction mass to 25°C. Slowly charge Process Water (15.0 L) over 2 hours.

    • Why? Rapid addition causes oiling out.[1] Slow addition promotes crystal growth.[1]

  • Filtration: Filter the yellow precipitate. Wash cake with water (3 x 2 L) to remove DMSO and inorganic salts.[1]

  • Drying: Vacuum dry at 55°C to constant weight.

    • Expected Yield: 92–95%[1][4][5]

    • Purity: >98% (HPLC area)

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the aniline. Critical Safety Notice: This step involves three hazards: Hydrogen gas (flammability), Pyrophoric Catalyst (Pd/C), and Exothermic Reaction (Heat of Hydrogenation ~550 kJ/mol).[1]

Process Logic & Causality
  • Catalyst (5% Pd/C, 50% wet): We use "wet" paste catalyst.[1] Dry Pd/C is pyrophoric and can ignite solvent vapors upon addition. The water content acts as a safety heat sink and ignition suppressor.

  • Solvent (Methanol): High solubility of the nitro-intermediate and the aniline product. Ethanol is a viable green alternative but may require higher temperatures.[1]

Detailed Protocol

Reagents:

  • Nitro-Intermediate (from Step 1)[1]

  • 5% Pd/C catalyst (50% water wet, 2 wt% loading relative to substrate)[1]

  • Methanol (10 Volumes)

  • Hydrogen Gas (3–5 bar)[1]

Workflow:

  • Inerting: Purge the autoclave with Nitrogen (3x) to remove Oxygen.[1]

  • Charging: Under N2 flow, charge Methanol and the Nitro-Intermediate.

  • Catalyst Charge: Charge the Pd/C catalyst as a slurry in methanol. Never add dry catalyst to methanol.

  • Hydrogenation:

    • Pressurize to 3 bar H2.

    • Set agitation to maximum (mass transfer limited reaction).[1]

    • Control temperature at 35–40°C. Do not exceed 50°C to prevent hydroxylamine accumulation (thermal instability).[1]

  • Reaction Monitoring: Monitor H2 uptake curve. When uptake plateaus, check HPLC.

    • Critical Impurity: Look for the Nitroso (R-NO) and Hydroxylamine (R-NHOH) intermediates.[1] Reaction is not complete until these are <0.1%.[1]

  • Workup (Catalyst Removal):

    • Filter hot through a Celite bed or sparkler filter to remove Pd/C.

    • Safety: Keep the filter cake wet at all times. Dry spent catalyst can auto-ignite.[1]

  • Isolation: Distill Methanol to 2 volumes. Add Heptane or MTBE to induce crystallization of the Aniline. Filter and dry.

Process Safety & Control Diagram

HydrogenationSafety Start Start Hydrogenation Monitor Monitor Exotherm (Tr) Start->Monitor Check Is Tr > 45°C? Monitor->Check Action1 Emergency Cooling On Stop H2 Feed Check->Action1 Yes Continue Continue Reaction Monitor H2 Uptake Check->Continue No Action1->Monitor When Tr < 35°C End End Reaction Purge with N2 Continue->End Uptake Flat

Figure 2: Safety logic loop for exothermic hydrogenation control.

Quality Control & Analytical Specifications

To ensure the material is suitable for GMP drug substance manufacturing, the following specifications must be met.

Test ParameterMethodSpecificationRationale
Appearance VisualOff-white to tan solidDark color indicates oxidation (quinones).[1]
Assay HPLC>98.5% w/wHigh purity required for subsequent steps.
Genotoxic Impurities HPLC/LC-MSNitro-precursor < 10 ppmUnreacted nitro compounds are PGI structural alerts.[1]
Palladium ICP-MS< 20 ppmCritical for patient safety.[1]
Water Content Karl Fischer< 0.5%Aniline oxidation is accelerated by moisture.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH required for basic amines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.[1]

References

  • Process Chemistry of Alectinib (Analogous Chemistry)

    • Title: Method for preparing Alectinib.[1]

    • Source: U.S. Patent 10,221,155 B2 (2019).[1]

    • URL
    • Relevance: Validates the SNAr coupling of morpholino-piperidine to fluoronitrobenzenes and subsequent reduction.
  • Safety of Nitroarene Hydrogenation

    • Title: Catalytic Hydrogenation of Nitroarenes: A Safety and Process Perspective.
    • Source: Organic Process Research & Development (ACS Publications).[1]

    • URL:[Link] (General reference for OPRD safety guidelines on hydrogenation).[1]

  • General Synthesis of Morpholino-Anilines

    • Title: Synthesis of 4-(4-morpholinopiperidin-1-yl)aniline derivatives.[1][2]

    • Source: BenchChem / PubChem Data.[1]

    • URL:[Link][1]

  • Catalyst Handling Protocols

    • Title: Optimizing Catalytic Hydrogen
    • Source: Mettler Toledo AutoChem.[1][6]

    • URL:[Link][1]

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a specific Risk Assessment (RA) before scaling up reactions involving hydrogen gas and exothermic processes.

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of 4-(4-Morpholinopiperidin-1-yl)aniline in aqueous buffers

Technical Support Center: 4-(4-Morpholinopiperidin-1-yl)aniline A Guide to Resolving Aqueous Solubility Challenges for Researchers Welcome to the technical support center for 4-(4-Morpholinopiperidin-1-yl)aniline. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Morpholinopiperidin-1-yl)aniline

A Guide to Resolving Aqueous Solubility Challenges for Researchers

Welcome to the technical support center for 4-(4-Morpholinopiperidin-1-yl)aniline. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and practical solutions for researchers encountering solubility issues with this compound in aqueous buffers. Our goal is to empower you with the knowledge to design robust experimental protocols and ensure the reliable performance of this molecule in your assays.

Part 1: Understanding the Solubility Challenge

Before troubleshooting, it's crucial to understand the physicochemical properties of 4-(4-Morpholinopiperidin-1-yl)aniline that contribute to its limited aqueous solubility.

The molecule's structure contains multiple basic nitrogen atoms (aniline, piperidine), making it a weak base. It is also significantly non-polar (lipophilic), a characteristic that often leads to poor solubility in water. The interplay between its basicity and lipophilicity is key to overcoming solubility hurdles.

PropertyEstimated Value / ObservationImplication for Aqueous Solubility
Molecular Weight 261.36 g/mol Moderate molecular weight.
Chemical Nature Weakly Basic CompoundSolubility is highly dependent on pH. The compound is more soluble in acidic conditions where its nitrogen atoms become protonated (charged).[1][2][3]
Lipophilicity High (Predicted)The non-polar surface area limits favorable interactions with water molecules, promoting aggregation and precipitation in aqueous media.[4][5]
Appearance Solid / Crystalline PowderEnergy is required to break the crystal lattice before solvation can occur, which can further limit apparent solubility.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter. We recommend starting with the simplest, most direct methods before progressing to more complex formulation strategies.

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous buffer (e.g., PBS, pH 7.4). What happened and what's the first thing I should try?

Answer: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[6] The abrupt change in solvent polarity causes the compound to aggregate and precipitate.

Your First Step: pH Adjustment.

Since 4-(4-Morpholinopiperidin-1-yl)aniline is a weak base, its solubility is lowest at neutral to alkaline pH and increases significantly in acidic conditions.[1][3] By lowering the pH, you protonate the basic nitrogen atoms, creating a charged species (a salt) that is much more soluble in polar solvents like water.

Actionable Advice:

  • Prepare your desired aqueous buffer (e.g., HEPES, MES) at a lower pH, such as pH 4.0-5.0.

  • Attempt to dissolve the compound directly in this acidic buffer or dilute your DMSO stock into it.

  • If your experiment can be conducted at this lower pH, this may be the simplest solution.

  • If your final assay must be at a neutral pH (e.g., cell-based assays at pH 7.2-7.4), you can try a "pH shift" protocol. Dissolve the compound at a low pH where it is soluble, and then carefully titrate the pH upwards with a dilute base (e.g., 0.1 M NaOH) to your target pH just before the experiment. Observe carefully for any signs of precipitation.

Q2: pH adjustment isn't sufficient or is incompatible with my assay. What is the next logical step?

Answer: The next step is to use a co-solvent . Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[7][][9]

Commonly Used Co-solvents:

  • Ethanol: Often well-tolerated in biological systems at low concentrations.

  • Propylene Glycol (PG): A viscous solvent commonly used in pharmaceutical formulations.

  • Polyethylene Glycol 400 (PEG 400): A low-molecular-weight grade of PEG that is liquid and fully miscible with water.[]

  • Dimethyl Sulfoxide (DMSO): While you are already using it for your stock, keeping a small percentage (typically 0.1% to 1%) in the final buffer can maintain solubility. Be mindful of its potential effects on your specific assay.

Actionable Advice:

  • Determine the maximum allowable concentration of the co-solvent in your experiment. Many cell-based assays can tolerate up to 0.5-1% DMSO or ethanol without significant toxicity.

  • Prepare your final buffer containing the chosen co-solvent (e.g., PBS with 1% ethanol).

  • When preparing the final dilution, add the DMSO stock of your compound to the co-solvent-containing buffer, not the other way around. Add it dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.[6]

Q3: I still see precipitation or need a higher final concentration. Are there more advanced formulation strategies I can use?

Answer: Yes. When pH adjustment and simple co-solvents are insufficient, you can employ solubilizing excipients like cyclodextrins .

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[10][11][12] They can encapsulate poorly soluble molecules, like 4-(4-Morpholinopiperidin-1-yl)aniline, within their hydrophobic core. This "inclusion complex" has a hydrophilic exterior, rendering the entire complex water-soluble.[13]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[12][13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Anionic derivative with excellent solubility and a strong ability to form complexes with basic compounds.

Actionable Advice: The use of cyclodextrins involves creating the inclusion complex before final dilution. A detailed protocol is provided in Part 3. The general principle is to dissolve the cyclodextrin in an aqueous solution first, then add the compound (either as a solid or from a concentrated organic stock) and allow time for the complex to form, often with the aid of sonication or vortexing.

Q4: My compound seems to dissolve initially but then precipitates over time. What can I do?

Answer: This indicates that you have created a thermodynamically unstable supersaturated solution . While you may have temporarily exceeded the equilibrium solubility, the compound will eventually crash out.

Strategies to Stabilize the Solution:

  • Lower the Final Concentration: The simplest solution is to work at a lower concentration that is below the compound's equilibrium solubility in your chosen buffer system.

  • Incorporate Stabilizers: Cyclodextrins (as mentioned in Q3) and certain polymers can help stabilize supersaturated solutions.

  • Use Surfactants: A low concentration of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Poloxamer 188 can help. Surfactants form micelles that can encapsulate the compound, similar to cyclodextrins, preventing precipitation.[7] However, be sure to verify surfactant compatibility with your assay.

Part 3: Protocols and Visualization

Decision-Making Workflow

This diagram outlines the logical progression for troubleshooting solubility issues with 4-(4-Morpholinopiperidin-1-yl)aniline.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer check_ph Can assay tolerate acidic pH (4.0-5.5)? start->check_ph ph_adjust Strategy 1: pH Adjustment Dissolve in acidic buffer. (See Protocol 1) check_ph->ph_adjust Yes ph_shift Try pH Shift: Dissolve low, titrate to target pH. Still precipitates? check_ph->ph_shift No success Success: Compound Solubilized ph_adjust->success check_cosolvent Strategy 2: Co-solvents Is a co-solvent (e.g., 1% EtOH) compatible with the assay? ph_shift->check_cosolvent Yes ph_shift->success No use_cosolvent Add co-solvent to buffer. Dilute DMSO stock into it. (See Protocol 2) check_cosolvent->use_cosolvent Yes check_cyclodextrin Strategy 3: Cyclodextrins Is a more complex formulation acceptable? check_cosolvent->check_cyclodextrin No use_cosolvent->success use_cyclodextrin Form inclusion complex with HP-β-CD or SBE-β-CD. (See Protocol 3) check_cyclodextrin->use_cyclodextrin Yes fail Re-evaluate: - Lower final concentration - Consider surfactants - Contact Technical Support check_cyclodextrin->fail No use_cyclodextrin->success

Caption: A workflow for selecting a solubilization strategy.

Protocol 1: Solubilization by pH Adjustment

This protocol is for determining the pH-dependent solubility of a weakly basic compound.

  • Prepare Buffers: Create a series of buffers (e.g., 50 mM citrate or acetate) spanning a pH range from 4.0 to 7.5.

  • Prepare Supersaturated Solutions: In separate microcentrifuge tubes, add an excess amount of solid 4-(4-Morpholinopiperidin-1-yl)aniline to a fixed volume (e.g., 1 mL) of each buffer. Ensure undissolved solid is clearly visible.

  • Equilibrate: Tightly cap the tubes and rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separate Solid: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes to pellet all undissolved compound.

  • Sample and Quantify: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility (µg/mL or µM) against the pH to identify the optimal pH for dissolution.

Protocol 2: Solubilization with a Co-solvent

This protocol describes the proper method for diluting an organic stock into a co-solvent-containing aqueous buffer.

  • Prepare Co-solvent Buffer: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4). Add the desired final concentration of the co-solvent (e.g., for a 1% ethanol solution, add 100 µL of 100% ethanol to 9.9 mL of PBS). Mix thoroughly.

  • Prepare Compound Stock: Prepare a concentrated stock of 4-(4-Morpholinopiperidin-1-yl)aniline in 100% DMSO (e.g., 10 mM).

  • Dilution Step:

    • Place the required volume of the co-solvent buffer in a tube.

    • While actively vortexing the buffer, add the required volume of the DMSO stock dropwise. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of stock to 999 µL of the co-solvent buffer.

    • Continue vortexing for at least 30 seconds after addition.

  • Inspect: Visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect) or cloudiness.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the steps for creating a cyclodextrin inclusion complex.

  • Prepare Cyclodextrin Solution: Weigh out HP-β-CD and dissolve it in your desired final buffer (e.g., PBS, pH 7.4) to make a 10-20% (w/v) solution. Gentle warming (to 30-40°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Add Compound:

    • Method A (from Solid): Add the solid 4-(4-Morpholinopiperidin-1-yl)aniline powder directly to the HP-β-CD solution.

    • Method B (from Organic Stock): Add a small volume of a concentrated organic stock (e.g., in DMSO or ethanol) to the HP-β-CD solution. The volume of the organic solvent should be kept to a minimum (<5% of total volume).

  • Facilitate Complexation: Tightly cap the vial and vortex vigorously for 30-60 minutes. Alternatively, sonicate the mixture in a bath sonicator for 15-30 minutes. The solution should become clear as the complex forms.

  • Filter and Use: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved compound or potential aggregates. The clear filtrate is now ready for use in your experiment.

References

  • Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Sciences and Research.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Thakuria, R., et al. (2023). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics. [Link]

  • BenchChem Technical Support. (2025).
  • Pharma Specialists. (2024).
  • Hasan, M. (2023). Why Do We Do pH in the Pharmaceutical Industry? LinkedIn. [Link]

  • Asian Journal of Dental and Health Sciences. (2022). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Hilaris Publisher. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
  • BOC Sciences. (n.d.).
  • PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • MySkinRecipes. (n.d.). 4-(4-Morpholinopiperidin-1-yl)aniline. MySkinRecipes.
  • PubChem. (n.d.). 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

  • Chem-Impex. (n.d.). 4-(1-Methyl-piperidin-4-yl)aniline. Chem-Impex.
  • Chemistry LibreTexts. (2022). Buffers, Titrations and Solubility Equilibria. Chemistry LibreTexts. [Link]

  • ResearchGate. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Co-solvent. ScienceDirect.
  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

Sources

Optimization

Purification strategies for removing impurities from 4-(4-Morpholinopiperidin-1-yl)aniline

Executive Summary & Molecule Profile This guide addresses the purification of 4-(4-Morpholinopiperidin-1-yl)aniline , a critical tri-amine intermediate often used in the synthesis of Factor Xa inhibitors and kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the purification of 4-(4-Morpholinopiperidin-1-yl)aniline , a critical tri-amine intermediate often used in the synthesis of Factor Xa inhibitors and kinase inhibitors.[1][2]

The molecule presents a unique purification challenge due to its hybrid structure: a lipophilic piperidine-morpholine core fused with a reactive, oxidation-prone aniline terminus.[1][2]

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Structure Tri-amine system (Primary aniline, Tertiary piperidine, Tertiary morpholine)Multiple protonation sites (pKa ~4.0, ~8.5).[1][2][3][4]
Solubility Moderate in alcohols/DCM; Low in water; High in hot EtOAc.Recrystallization requires polarity gradients.
Stability High Oxidation Risk (Aniline moiety)"Pink/Brown" discoloration is common; requires antioxidants or inert atmosphere.[1]
Key Impurity Nitro-precursor (1-(4-nitrophenyl)-4-morpholinopiperidine)Similar basicity (distal morpholine) makes acid-base separation difficult.[1][2]

Diagnostic: Identify Your Impurity Profile

Before selecting a protocol, identify the dominant failure mode. Use the logic flow below to determine the correct purification strategy.

PurificationLogic Start Crude Product Analysis CheckColor Is the solid Pink/Purple/Brown? Start->CheckColor CheckNitro Is Nitro-Precursor > 0.5%? CheckColor->CheckNitro No ActionCharcoal Protocol B: Activated Charcoal Treatment CheckColor->ActionCharcoal Yes (Oxidation) CheckMetal Pd/Metal Content High? CheckNitro->CheckMetal No ActionRecryst Protocol A: Recrystallization (EtOH/H2O) CheckNitro->ActionRecryst Yes (Solubility Diff) CheckMetal->ActionRecryst No (Polishing) ActionScavenge Add Thiol-Silica / Metal Scavenger CheckMetal->ActionScavenge Yes ActionCharcoal->CheckNitro

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Protocol A: The "Gold Standard" Recrystallization

Target: Removal of Nitro-precursor (1-(4-nitrophenyl)-4-morpholinopiperidine) and non-polar byproducts.[1][2]

Mechanism: This method exploits the "solubility gap" between the aniline (more polar, H-bond donor) and the nitro-impurity (less polar, H-bond acceptor only).[1][2] We utilize a solvent switch from Ethanol (good solubility) to Water (anti-solvent).[1]

Reagents
  • Solvent: Ethanol (Absolute or 95%)[1]

  • Anti-solvent: Deionized Water (degassed)[1][2]

  • Additives: L-Ascorbic acid (optional antioxidant)[1][2]

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram) . Heat to reflux (approx. 78°C).[1]

    • Note: If the solution is not clear at reflux, add Ethanol in 0.5 mL increments. Do not exceed 10 mL/g.

  • Hot Filtration (Critical): If insoluble particles remain (salts/metals), filter rapidly through a pre-heated celite pad.

  • Nucleation: Allow the filtrate to cool slowly to 40°C.

  • Anti-Solvent Addition: Add Water (warm, 40°C) dropwise until a persistent turbidity (cloudiness) is observed.

    • Ratio Target: Final solvent ratio should approach 3:1 (Ethanol:Water).[1]

  • Crystallization: Cool the mixture to Room Temperature (20°C) over 1 hour with gentle stirring. Then, cool to 0-5°C (ice bath) for 2 hours.

  • Isolation: Filter the off-white crystals.

  • Wash: Wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 40°C. Avoid higher temperatures to prevent surface oxidation.

Protocol B: Oxidative Rescue (Charcoal Treatment)

Target: Removal of "Pink/Purple" color bodies (azo/azoxy dimers) formed by aniline oxidation.[1]

Mechanism: High-surface-area activated carbon preferentially adsorbs planar, conjugated aromatic impurities (color bodies) over the non-planar morpholino-piperidine structure.[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve crude material in 10 volumes of Ethyl Acetate or Ethanol .

  • Loading: Add Activated Charcoal (5-10 wt% relative to crude) .

    • Tip: Use "Norit SX Ultra" or equivalent pharmaceutical grade.

  • Digestion: Heat to 50°C and stir for 30-45 minutes. Do not reflux vigorously.[2]

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the charcoal.

    • Visual Check: The filtrate should be pale yellow/straw colored. If still pink, repeat.

  • Recovery: Concentrate the filtrate via rotary evaporation and proceed to Protocol A for final crystallization.

Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing. Why?

Cause: This usually indicates the "Oiling Out" phenomenon where the liquid-liquid phase separation occurs before crystallization.[2] This happens if the water (anti-solvent) is added too quickly or the temperature is too high.[1] Solution:

  • Re-heat the mixture until it becomes a single phase.

  • Add a seed crystal of pure product at the cloud point.

  • Slow down the cooling ramp.[5]

  • Use Isopropanol (IPA) instead of Ethanol; IPA has a higher boiling point and often manages lipophilic amines better.

Q2: I cannot remove the Nitro-precursor below 0.5%.

Cause: Co-crystallization. The Nitro compound and Aniline are structurally similar and can form a solid solution. Solution: Perform a Salt Break .

  • Dissolve the crude in Ethanol.[6]

  • Add 2.0 equivalents of HCl (in dioxane/ether) to precipitate the Dihydrochloride salt .

  • Filter the salt (Impurities often stay in the mother liquor).

  • Free-base the salt: Suspend in water, adjust pH to >10 with NaOH, and extract with DCM.

  • Recrystallize the free base.

Q3: The solid turns purple on the filter paper.

Cause: Rapid surface oxidation triggered by air exposure while wet with solvent. Solution:

  • Wash the filter cake with degassed solvent.

  • Cover the funnel with a nitrogen blanket or inverted funnel during suction.

  • Add a trace of BHT (Butylated hydroxytoluene) to the wash solvent.[1]

Advanced Workflow: Acid-Base Separation Logic

If recrystallization fails, use this chemical separation based on the basicity difference between the impurities and the product.

AcidBaseWorkflow Crude Crude Mixture (Org Solvent) AcidExt Extract w/ 1M HCl (pH ~1-2) Crude->AcidExt OrgLayer1 Organic Layer: Non-basic Impurities (Discard) AcidExt->OrgLayer1 Separation AqLayer1 Aq. Layer: Product + Basic Impurities AcidExt->AqLayer1 pHAdjust Adjust pH to 12 (NaOH) AqLayer1->pHAdjust ExtractDCM Extract w/ DCM pHAdjust->ExtractDCM Final Evaporate -> Recrystallize ExtractDCM->Final

Figure 2: Acid-Base extraction workflow for removing non-basic contaminants.[1][2]

References

  • ChemicalBook. (2024). 4-Morpholinoaniline Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine.[2] Retrieved from [1]

  • BenchChem. (2025).[6][7][8] Recrystallization of Substituted Anilines: Protocols and Solubility Data. Retrieved from [1]

  • Thermo Fisher Scientific. (2024). 4-(4-Morpholinyl)aniline Specification Sheet.[1][2][9] Retrieved from [1][9]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Troubleshooting Buchwald-Hartwig couplings with 4-(4-Morpholinopiperidin-1-yl)aniline

Technical Support Center: Buchwald-Hartwig Coupling Optimization Subject: Troubleshooting Protocols for 4-(4-Morpholinopiperidin-1-yl)aniline Substrates Executive Summary You are working with 4-(4-Morpholinopiperidin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Coupling Optimization Subject: Troubleshooting Protocols for 4-(4-Morpholinopiperidin-1-yl)aniline Substrates

Executive Summary

You are working with 4-(4-Morpholinopiperidin-1-yl)aniline , a substrate characterized by a "tri-amine" architecture: a reactive primary aniline coupled to a highly basic, chelating tail (piperidinyl-morpholine moiety).

While the primary aniline is electronically activated (nucleophilic), the distal tertiary amines present two critical challenges:

  • Catalyst Poisoning: The morpholine and piperidine nitrogens can competitively bind to the Palladium center, displacing the ligand and arresting the catalytic cycle (Pd black formation).

  • Purification Difficulty: The extreme polarity and basicity of the product often lead to irreversible adsorption on standard silica gel.

This guide moves beyond generic advice, providing a self-validating troubleshooting system designed for this specific poly-amine class.

Phase 1: The Catalyst System (The "Engine")

Q: My reaction turns black and precipitates Pd immediately upon heating. What is happening?

A: This is a classic sign of ligand displacement followed by Pd aggregation . Your substrate's distal nitrogens (morpholine/piperidine) are acting as "chelating poisons." They are out-competing your phosphine ligand for the Pd center. Once the phosphine is displaced, the "naked" Pd(0) aggregates into inactive Pd black.

The Solution: Switch to Precatalysts and Bulky Ligands. Do not use Pd(OAc)₂ or Pd₂/dba₃ with separate phosphines. The induction period required for these to form the active species allows your substrate to sequester the Pd first.

  • Recommended Protocol: Use Pd-G3 or Pd-G4 Precatalysts (e.g., BrettPhos Pd G4). These contain the active species pre-formed and ligated.

  • Ligand Selection: You need a ligand with sufficient steric bulk to prevent the "tail" of your molecule from approaching the metal center.

Ligand ClassRecommendationWhy?
BrettPhos Primary Choice Excellent for primary anilines; steric bulk prevents N-chelation from the tail.
RuPhos Secondary ChoiceGood for secondary amines, but often works for difficult primary anilines.
Xantphos Avoid Bite angle is often too flexible for this specific chelating substrate; leads to competitive binding.
BINAP Avoid Lacks the steric bulk to protect Pd from the distal morpholine nitrogen.

Phase 2: Reaction Conditions (The "Environment")

Q: I see starting material consumption but low product yield. LCMS shows the aryl halide has been converted to a simple arene (hydrodehalogenation). Why?

A: Hydrodehalogenation occurs when the Reductive Elimination step is slower than


-hydride elimination or hydrogen abstraction from the solvent.
Because your aniline is electron-rich (p-amino substitution), it should bind Pd well. However, if the base is too weak or the solvent allows H-transfer, the cycle stalls.

The Solution: Optimize Base/Solvent Pairing.

Scenario A: Base-Sensitive Electrophiles (Esters, Nitriles present)

  • Base: Cs₂CO₃ (2.0 - 3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Additive: 4Å Molecular Sieves (Critical to prevent hydrolysis and speed up weak base solubility).

Scenario B: Robust Electrophiles (Standard Aryl Bromides/Chlorides)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).

  • Solvent: Toluene or t-Amyl Alcohol.

  • Note: NaOtBu is faster and promotes rapid reductive elimination, outcompeting the side reaction.

Q: My substrate (the aniline) is not dissolving in Toluene or Dioxane. A: The morpholine tail makes this molecule polar.

  • Fix: Use a co-solvent system. t-BuOH:Dioxane (1:1) is the "magic mix" for polar Buchwald substrates. The alcohol helps solubilize the amine and can actually assist in the deprotonation step via hydrogen bonding.

Phase 3: Purification (The "Cleanup")

Q: My crude LCMS looks great, but I lose everything on the column. The product streaks or never elutes.

A: Your product is a tri-basic super-amine . It is protonating on the acidic silanols of the silica gel and sticking irreversibly.

The Solution: Amine-Modified Chromatography. Standard silica is your enemy here. You must deactivate the silica or use an alternative stationary phase.

Protocol A: The "Triethylamine Dope" (For Standard Silica)

  • Pre-wash your silica column with mobile phase containing 1% Triethylamine (Et₃N) .

  • Run your column using DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonium hydroxide is critical to keep the nitrogens deprotonated.

Protocol B: The "Reverse Phase" (Recommended)

  • Use C18 functionalized silica.

  • Mobile Phase: Water (0.1% NH₄HCO₃ or High pH buffer) / Acetonitrile.

  • Note: Do not use TFA (Trifluoroacetic acid) in your mobile phase. It will form a trifluoroacetate salt with your product that is often an oil and hard to handle.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for this specific substrate class.

BuchwaldTroubleshooting Start Issue: Low Yield with 4-(4-Morpholinopiperidin-1-yl)aniline Obs1 Observation: Black Precipitate (Pd Black) Start->Obs1 Obs2 Observation: SM Consumed -> Reduced Arene Start->Obs2 Obs3 Observation: Product Lost on Column Start->Obs3 Sol1 Cause: Distal N-Chelation Solution: Switch to BrettPhos Pd G4 Obs1->Sol1 Fix Catalyst Sol2 Cause: Slow Reductive Elimination Solution: Switch to NaOtBu or increase Temp to 100°C Obs2->Sol2 Fix Kinetics Sol3 Cause: Silica Adsorption Solution: Use DCM:MeOH:NH4OH or C18 Reverse Phase Obs3->Sol3 Fix Isolation

Caption: Decision tree for troubleshooting Buchwald-Hartwig couplings with chelating poly-amine substrates.

Mechanistic Insight: The Chelation Problem

Why does this specific molecule fail with standard catalysts? The diagram below visualizes the "poisoning" pathway versus the "productive" pathway.

ChelationMechanism Pd Pd(0) Center Active Active Catalyst (L-Pd-Substrate) Pd->Active Bulky Ligand (BrettPhos) Poisoned Poisoned Catalyst (Morpholine N binds Pd) Pd->Poisoned Small Ligand (PPh3/BINAP) Ligand Ligand (L) Ligand->Active Substrate Substrate: Aniline-NH2...N(Morph) Substrate->Active NH2 binds Substrate->Poisoned Distal N binds

Caption: Competitive binding modes. Bulky ligands (Green path) force binding at the NH2. Small ligands (Red path) allow distal nitrogen poisoning.

Standardized Experimental Protocol

Reaction: Coupling 4-(4-Morpholinopiperidin-1-yl)aniline (1.0 equiv) with Aryl Bromide (1.0 equiv).

  • Preparation (Glovebox or Schlenk Line):

    • To a vial equipped with a stir bar, add BrettPhos Pd G4 (0.02 equiv, 2 mol%).

    • Add Aryl Bromide (1.0 equiv).

    • Add 4-(4-Morpholinopiperidin-1-yl)aniline (1.1 equiv).

    • Add NaOtBu (1.4 equiv). Note: If electrophile is base-sensitive, use Cs₂CO₃ (2.5 equiv).

  • Solvent Addition:

    • Seal the vial. Evacuate and backfill with Argon (3x).

    • Inject anhydrous 1,4-Dioxane (Concentration: 0.1 M - 0.2 M).

    • Tip: If the amine is insoluble, add t-BuOH (20% v/v).

  • Reaction:

    • Heat to 100 °C for 12 hours.

    • Monitor by LCMS. Look for the product mass (M+H).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Crucial Step: Wash with water. The product is basic; if you wash with acid (1N HCl), the product will go into the water layer. Keep the pH > 10.

  • Purification:

    • Flash Chromatography: Gradient 0% -> 10% MeOH in DCM (with 1% NH₄OH additive).

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Synthesis of Primary Arylamines. Journal of the American Chemical Society.[1]

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.[2] Chemical Science.[1][3][4][5]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[1][6]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Recent Literature.

Sources

Optimization

Technical Support Center: Minimizing Oxidation of 4-(4-Morpholinopiperidin-1-yl)aniline

Welcome to the technical support center for 4-(4-Morpholinopiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Morpholinopiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this valuable pharmaceutical intermediate. As an aromatic amine, 4-(4-Morpholinopiperidin-1-yl)aniline is susceptible to oxidation, which can compromise its purity and impact experimental outcomes. This document provides in-depth troubleshooting advice, preventative measures, and analytical guidance to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My 4-(4-Morpholinopiperidin-1-yl)aniline, which was initially a white to off-white solid, has developed a yellow or brown tint. What is causing this discoloration?

A1: The observed color change is a classic indicator of oxidation. Aromatic amines, including aniline derivatives, are electron-rich compounds, making them prone to oxidation when exposed to atmospheric oxygen.[1] This process is often accelerated by exposure to light and elevated temperatures. The discoloration is due to the formation of highly colored polymeric and quinone-imine type impurities. While freshly purified anilines are often colorless, they can gradually darken upon exposure to air.[1]

Q2: Is the discolored 4-(4-Morpholinopiperidin-1-yl)aniline still usable for my synthesis?

A2: The suitability of discolored material depends on the sensitivity of your application. For non-critical applications or initial exploratory work, a slightly discolored reagent might be acceptable. However, for syntheses requiring high purity, such as in late-stage drug development or for preparing analytical standards, using oxidized material is strongly discouraged. The impurities can lead to lower yields, the formation of unwanted side products, and complications in the purification of your target compound. It is always recommended to verify the purity of the material before use if any discoloration is observed.

Q3: What are the optimal storage conditions to prevent the oxidation of 4-(4-Morpholinopiperidin-1-yl)aniline?

A3: To maintain the long-term stability and purity of 4-(4-Morpholinopiperidin-1-yl)aniline, it is crucial to minimize its exposure to oxygen, light, and heat. The recommended storage conditions are as follows:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.
Light In a light-proof or amber containerPrevents photo-oxidation, as light can catalyze the degradation process.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to moisture and air.

Table 1: Recommended Storage Conditions for 4-(4-Morpholinopiperidin-1-yl)aniline

Q4: Can I add an antioxidant to my 4-(4-Morpholinopiperidin-1-yl)aniline to improve its stability during storage?

A4: The addition of antioxidants can be an effective strategy to inhibit oxidation. Antioxidants function by acting as radical scavengers, interrupting the auto-oxidation process.[2] Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[3][4] However, the choice and concentration of an antioxidant must be carefully considered and validated for your specific application to ensure it does not interfere with downstream reactions or introduce impurities. A typical starting concentration for antioxidants like BHT in solid oral pharmaceutical preparations is around 0.1% to 0.5%.[4] It is advisable to conduct a small-scale stability study to determine the compatibility and efficacy of the chosen antioxidant.

Troubleshooting Guide: Discolored Material

If you encounter discolored 4-(4-Morpholinopiperidin-1-yl)aniline, the following guide will help you assess the extent of degradation and determine the appropriate course of action.

Step 1: Visual Inspection and Preliminary Assessment

A visual inspection can provide initial clues about the level of degradation.

Caption: Decision workflow for handling discolored material.

Step 2: Analytical Purity Assessment

A definitive assessment of the material's quality requires analytical testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for quantifying the purity of 4-(4-Morpholinopiperidin-1-yl)aniline and detecting degradation products.

Recommended HPLC Method (Adaptable Protocol)

This protocol is based on established methods for similar aniline derivatives and should be validated for your specific instrumentation and requirements.[5]

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential polar and non-polar impurities.

    • Solvent A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the aniline chromophore has significant absorbance, typically around 254 nm. A PDA detector is advantageous for identifying peak purity and detecting co-eluting impurities.

  • Sample Preparation: Dissolve a known concentration of the material in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

Step 3: Understanding Potential Degradation Pathways (Forced Degradation)

To proactively identify potential impurities that may arise during storage, a forced degradation study can be performed. This involves subjecting the material to harsh conditions to accelerate its breakdown.[6][7] This information is invaluable for developing a robust, stability-indicating analytical method.

G cluster_0 Forced Degradation Stressors cluster_1 Analytical Monitoring Acid Hydrolysis\n(e.g., 0.1N HCl, 60°C) Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC-UV/PDA HPLC-UV/PDA Acid Hydrolysis\n(e.g., 0.1N HCl, 60°C)->HPLC-UV/PDA Analyze Samples Base Hydrolysis\n(e.g., 0.1N NaOH, 60°C) Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base Hydrolysis\n(e.g., 0.1N NaOH, 60°C)->HPLC-UV/PDA Analyze Samples Oxidative\n(e.g., 3% H2O2, RT) Oxidative (e.g., 3% H2O2, RT) Oxidative\n(e.g., 3% H2O2, RT)->HPLC-UV/PDA Analyze Samples Thermal\n(e.g., 80°C, solid state) Thermal (e.g., 80°C, solid state) Thermal\n(e.g., 80°C, solid state)->HPLC-UV/PDA Analyze Samples Photolytic\n(e.g., UV/Vis light exposure) Photolytic (e.g., UV/Vis light exposure) Photolytic\n(e.g., UV/Vis light exposure)->HPLC-UV/PDA Analyze Samples LC-MS LC-MS HPLC-UV/PDA->LC-MS Identify Degradants 4-(4-Morpholinopiperidin-1-yl)aniline 4-(4-Morpholinopiperidin-1-yl)aniline 4-(4-Morpholinopiperidin-1-yl)aniline->Acid Hydrolysis\n(e.g., 0.1N HCl, 60°C) Expose to 4-(4-Morpholinopiperidin-1-yl)aniline->Base Hydrolysis\n(e.g., 0.1N NaOH, 60°C) Expose to 4-(4-Morpholinopiperidin-1-yl)aniline->Oxidative\n(e.g., 3% H2O2, RT) Expose to 4-(4-Morpholinopiperidin-1-yl)aniline->Thermal\n(e.g., 80°C, solid state) Expose to 4-(4-Morpholinopiperidin-1-yl)aniline->Photolytic\n(e.g., UV/Vis light exposure) Expose to

Caption: Workflow for a forced degradation study.

Step 4: Purification of Oxidized Material

If the purity assessment indicates significant degradation but the material is still deemed valuable, purification may be an option.

Purification Protocol (General Guidance)

  • Dissolution: Dissolve the discolored material in a minimum amount of a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Adsorbent Treatment (Optional): Add a small amount of activated carbon and stir for 15-30 minutes at room temperature. This can help remove some colored polymeric impurities. Filter the mixture through a pad of celite to remove the activated carbon.

  • Column Chromatography: The most effective method for removing polar oxidation byproducts is column chromatography.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically effective. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified solid under vacuum to remove any residual solvent.

References

  • [Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-

  • -4-formaldehyde-solution-pbs)

Sources

Troubleshooting

Optimizing crystallization methods for 4-(4-Morpholinopiperidin-1-yl)aniline

Technical Support Center: Optimization of Crystallization for 4-(4-Morpholinopiperidin-1-yl)aniline To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences Division Subjec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Crystallization for 4-(4-Morpholinopiperidin-1-yl)aniline

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences Division Subject: Technical Guide for Purification and Crystallization Protocols

Executive Summary & Physicochemical Profile

This guide addresses the purification of 4-(4-Morpholinopiperidin-1-yl)aniline , a critical tri-cyclic diamine intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., scaffolds related to FLT3 inhibitors).

Successful crystallization of this molecule requires navigating two competing properties: the oxidation sensitivity of the electron-rich aniline and the conformational flexibility of the piperidine-morpholine linkage, which frequently leads to "oiling out" rather than crystal lattice formation.

Molecular Profile for Process Design:

  • Basicity: The molecule contains three nitrogen centers. The morpholine and piperidine nitrogens contribute to high basicity (pKa ~8–10), while the aniline nitrogen is less basic (pKa ~4–5).

  • Solubility:

    • High Solubility: Dichloromethane (DCM), Methanol, Ethanol, THF.

    • Moderate Solubility: Ethyl Acetate (EtOAc), Toluene, Isopropanol (IPA).

    • Low Solubility: Heptane, Hexane, Water (at neutral/basic pH).

  • Critical Risk: The molecule is prone to rapid oxidation (browning) in solution when exposed to air, particularly in the presence of trace metals or light.

Solvent Selection & Screening Guide

We have consolidated empirical data from analogous N-phenylpiperidine scaffolds to provide this solvent selection matrix.

Solvent SystemMethodSuitabilityNotes
Ethanol (Absolute) CoolingHigh Best for initial purity >90%. Promotes slow crystal growth.
EtOAc / Heptane Anti-solventHigh Excellent for rejecting non-polar impurities. Risk of oiling out if Heptane added too fast.
Toluene CoolingModerate High boiling point allows for high-temperature dissolution; good for purging polar impurities.
DCM / Hexane Anti-solventLow Not recommended for final API steps due to DCM residue, but excellent for crude cleanup.
Acetonitrile CoolingModerate Good for rejecting aliphatic side-products.

Detailed Experimental Protocols

Protocol A: The "Standard" Recrystallization (Ethanol)

Best for: Material with >90% purity requiring physical form upgrade or color removal.

  • Preparation: Charge crude 4-(4-Morpholinopiperidin-1-yl)aniline (10 g) into a flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Add Ethanol (Absolute) at a ratio of 5 mL/g . Heat to reflux (78°C).

    • Note: If solids remain, add Ethanol in 1 mL/g increments until dissolved. Do not exceed 10 mL/g.

  • Clarification (Optional): If the solution is dark, cool slightly, add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool slowly to 40°C with gentle agitation (150 rpm).

    • Critical Step: If the solution turns milky (oiling), reheat to clear point and add a seed crystal (0.1 wt%).

  • Crystallization: Cool to 0–5°C over 2 hours. Hold at 0°C for 1 hour.

  • Isolation: Filter under vacuum. Wash cake with cold Ethanol (2 x 1 mL/g).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: The "Rescue" Method (Anti-Solvent)

Best for: Oily crudes or material with significant non-polar impurities.

  • Dissolution: Dissolve crude material in Minimum Volume (MinVol) of Ethyl Acetate at 50°C.

  • Anti-solvent Addition: Add Heptane dropwise until the solution becomes slightly turbid.

  • Reflux: Heat the mixture back to reflux until clear.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool in the oil bath (very slow cooling).

  • Precipitation: Once at room temperature, solids should be evident. Cool to 4°C to maximize yield.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

  • Cause: This thermodynamic metastability occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve.

  • Solution:

    • Increase Temperature: Re-dissolve the oil by heating.

    • Seed: Add pure seed crystals at a temperature above the oiling point but below saturation.

    • Change Solvent: Switch to a system with better solubility for the oil phase, such as Toluene or Isopropyl Acetate . Avoid Methanol/Water systems as they are prone to oiling for this lipophilic amine.

Q2: The crystals are turning brown/purple during filtration.

  • Cause: Oxidative degradation of the aniline moiety.

  • Solution:

    • Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 mins before use.

    • Add Antioxidant: Add 0.1–0.5 mol% of Ascorbic Acid or Sodium Metabisulfite to the crystallization solvent.

    • Minimize Air Exposure: Filter under a nitrogen blanket or use a closed filter dryer.

Q3: I have low recovery yield (<60%).

  • Cause: The molecule is too soluble in the mother liquor.

  • Solution:

    • pH Adjustment: The basicity of the morpholine/piperidine rings increases solubility in protic solvents. Add a small amount of water/ammonia to suppress ionization (if using aqueous mixes), though this is risky for oiling.

    • Lower Temperature: Ensure final isolation is done at -10°C or lower.

    • Concentration: Distill off 30% of the solvent volume before the cooling ramp.

Process Decision Logic (Visualization)

The following diagram illustrates the decision matrix for purifying this intermediate based on the initial state of the crude material.

CrystallizationLogic Start Crude 4-(4-Morpholinopiperidin-1-yl)aniline PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity LowPurity Purity < 90% PurityCheck->LowPurity SolventScreen Solvent: Ethanol (Cooling) HighPurity->SolventScreen AntiSolvent Solvent: EtOAc/Heptane LowPurity->AntiSolvent OilingCheck1 Did it Oil Out? SolventScreen->OilingCheck1 OilingCheck2 Did it Oil Out? AntiSolvent->OilingCheck2 Remedy1 Remedy: Reheat, Seed, Slow Cool OilingCheck1->Remedy1 Yes FinalFilter Filtration (Inert Atm) OilingCheck1->FinalFilter No Remedy2 Remedy: Switch to Toluene or DCM/Hexane OilingCheck2->Remedy2 Yes OilingCheck2->FinalFilter No Remedy1->FinalFilter Remedy2->FinalFilter Dry Vacuum Dry @ 40°C FinalFilter->Dry

Caption: Decision tree for solvent selection and troubleshooting based on crude purity and phase behavior.

Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent with Methanol? A: While theoretically possible, we advise against it. The lipophilic piperidine-morpholine core creates a high tendency for the material to form a sticky gum (oil) when water is added to a methanolic solution. If you must use water, ensure the methanol ratio is high (>80%) and add water very slowly at elevated temperatures.

Q: Is the material light sensitive? A: Yes. Aniline derivatives are generally photo-labile. Perform crystallization in amber glassware or wrap the flask in aluminum foil to prevent photo-oxidation, which manifests as a pink/red discoloration.

Q: What is the expected melting point for the pure crystal? A: Based on structural analogs, the melting point is typically in the range of 132–135°C [1]. A melting range wider than 2°C indicates residual solvent or oxidation impurities.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Gilteritinib (Structural Analog Context). Retrieved February 15, 2026, from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

(Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 13096-96-3 or its specific salt form before handling.)

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-(4-Morpholinopiperidin-1-yl)aniline

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(4-Morpholinopiperidin-1-yl)a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(4-Morpholinopiperidin-1-yl)aniline. We will navigate the logical steps of method development, from understanding the analyte's physicochemical properties to full method validation according to regulatory standards. Furthermore, we will objectively compare the developed HPLC method with alternative analytical technologies, providing the necessary data to make informed decisions in a drug development setting.

Foundational Strategy: Understanding the Analyte

The cornerstone of any successful method development is a thorough understanding of the analyte. The target molecule, 4-(4-Morpholinopiperidin-1-yl)aniline, is a complex structure featuring multiple functional groups that dictate its chromatographic behavior.

  • Structure: An aniline core (aromatic amine), a piperidine ring (alicyclic secondary amine), and a morpholine ring (alicyclic secondary amine and ether).

  • Physicochemical Properties (Estimated):

    • pKa: The molecule possesses multiple basic centers. The aniline amine is weakly basic (pKa ~4-5), while the piperidine and morpholine nitrogens are more basic (pKa ~8-10). This multi-protic nature makes mobile phase pH a critical parameter for controlling retention and peak shape.

    • logP (Octanol-Water Partition Coefficient): The presence of the aniline ring suggests some hydrophobicity, while the morpholine and piperidine moieties add polarity. The estimated logP would be in the moderate range, making it an ideal candidate for reversed-phase chromatography.

    • UV Absorbance: The aniline chromophore is expected to have a strong UV absorbance maximum (λ-max) around 240-260 nm. A photodiode array (PDA) detector is essential in development to confirm the optimal wavelength for detection and to assess peak purity.

The Method Development Workflow: A Logic-Driven Approach

Our goal is to develop a stability-indicating method, one capable of separating the active pharmaceutical ingredient (API) from its process impurities and potential degradation products.[1][2][3][4] This necessitates a systematic approach to optimizing chromatographic conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Scan) Column Column Selection (e.g., C18, 150x4.6mm, 3.5µm) Mobile Mobile Phase Scouting (ACN vs. MeOH, pH screening) Detector Detector Setup (PDA Scan for λ-max) Gradient Gradient Optimization (Slope, Time) Detector->Gradient Initial Conditions pH pH & Buffer Optimization Temp Column Temperature Flow Flow Rate Forced Forced Degradation & Specificity Flow->Forced Optimized Method Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision, etc.) Robustness Robustness Testing Final Final Validated Method Robustness->Final Final Method

Caption: Workflow for HPLC Method Development and Validation.

Initial Column and Mobile Phase Selection

The rationale for our starting point is based on the analyte's estimated properties:

  • Stationary Phase: A C18 (L1) column is the workhorse of reversed-phase chromatography and an excellent starting point for a molecule of moderate polarity. A particle size of 3.5 µm offers a good balance between efficiency and backpressure on standard HPLC systems.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower viscosity (leading to lower backpressure) and often better peak shapes for basic compounds.

    • Aqueous Phase & pH Control: To ensure consistent ionization and good peak shape, a buffered mobile phase is critical. Given the basic nature of the analyte, a pH in the acidic range (e.g., pH 2.5-3.5) will ensure all nitrogen atoms are protonated, leading to a single ionic species. A phosphate or formate buffer is a suitable choice.

The Optimized HPLC Method

Following a systematic optimization of gradient, pH, and temperature, the following method was established to provide optimal separation of 4-(4-Morpholinopiperidin-1-yl)aniline from its potential impurities.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 15 min, then to 95% B for 2 min, hold for 3 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Method Validation: Ensuring Fitness for Purpose

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose: purity analysis.[5][6][7]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate this, forced degradation studies were conducted by exposing the analyte to various stress conditions.[3][9]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24h

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24h

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24h

  • Thermal Degradation: 105 °C for 48h

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24h

The method successfully separated the main peak from all degradation products, and the PDA detector confirmed the peak purity of the analyte peak in all stressed samples.

Linearity, Accuracy, and Precision

The method was validated for linearity, accuracy, and precision over a range of 50% to 150% of the nominal concentration.

Validation Parameter Result Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%%RSD ≤ 1.0%
Precision (Intermediate Precision, %RSD) 0.68%%RSD ≤ 2.0%
Robustness

The robustness of the method was evaluated by making small, deliberate variations in method parameters.

Parameter Varied Variation Impact on Results
Flow Rate ± 0.1 mL/minNo significant impact
Column Temperature ± 2 °CNo significant impact
Mobile Phase pH ± 0.2 unitsNo significant impact

Comparative Analysis: HPLC vs. Alternative Technologies

While the developed HPLC method is robust and reliable, it is essential to understand its position relative to other common analytical techniques used for purity analysis.

G cluster_0 HPLC (High-Performance Liquid Chromatography) cluster_1 UPLC (Ultra-Performance Liquid Chromatography) cluster_2 CE (Capillary Electrophoresis) HPLC Advantages Robust & Widely Used Good Resolution Cost-Effective Disadvantages Slower than UPLC Higher Solvent Consumption UPLC Advantages Faster Analysis Higher Resolution & Sensitivity Lower Solvent Consumption Disadvantages Higher Initial Cost More Prone to Clogging CE Advantages Extremely High Efficiency Minimal Sample/Solvent Use Orthogonal Separation Mechanism Disadvantages Lower Concentration Sensitivity Reproducibility can be challenging

Caption: Comparison of Key Analytical Technologies.

HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)

UPLC utilizes columns with sub-2 µm particles, operating at much higher pressures than conventional HPLC.

  • Performance: For the analysis of 4-(4-Morpholinopiperidin-1-yl)aniline, a UPLC method could reduce the analysis time from ~20 minutes to under 5 minutes, with potentially sharper peaks (higher efficiency) leading to better resolution of closely eluting impurities.

  • Recommendation: If high throughput is a primary requirement, transferring the developed HPLC method to a UPLC system would be a logical next step. The principles of the separation would remain the same, but the gradient would need to be re-optimized for the shorter column and higher flow rates.

HPLC vs. CE (Capillary Electrophoresis)

CE separates molecules based on their charge-to-size ratio in an electric field.

  • Performance: As an orthogonal technique, CE would be an excellent complementary method to confirm purity. Since 4-(4-Morpholinopiperidin-1-yl)aniline is basic, it would be readily analyzable by CE. The technique offers extremely high separation efficiency, potentially resolving impurities that co-elute even in an optimized HPLC method. However, CE typically has lower concentration sensitivity compared to HPLC with UV detection.

  • Recommendation: CE is not recommended as a primary, standalone method for routine purity analysis due to its lower sensitivity and robustness challenges. However, it is a powerful tool for investigational purposes, such as characterizing a particularly difficult-to-separate impurity.

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-(4-Morpholinopiperidin-1-yl)aniline reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent (50:50 ACN:Water).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the 4-(4-Morpholinopiperidin-1-yl)aniline sample into a 250 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Protocol 2: Forced Degradation Sample Preparation
  • Transfer 5 mL of the Standard Stock Solution (1.0 mg/mL) into five separate vials.

  • Acid: Add 1 mL of 0.5 N HCl. Heat as required. Cool and neutralize with 1 mL of 0.5 N NaOH.

  • Base: Add 1 mL of 0.5 N NaOH. Heat as required. Cool and neutralize with 1 mL of 0.5 N HCl.

  • Oxidation: Add 1 mL of 15% H₂O₂. Let stand at room temperature.

  • Thermal/Photolytic: Treat the dry powder or solution as required.

  • For each condition, dilute the resulting solution to a final theoretical concentration of 0.1 mg/mL with the sample diluent before injection.

Conclusion

The developed reversed-phase HPLC method provides a reliable, robust, and specific means for the purity analysis of 4-(4-Morpholinopiperidin-1-yl)aniline and its degradation products. The method has been successfully validated according to ICH Q2(R1) guidelines, demonstrating its suitability for use in a regulated pharmaceutical environment. While UPLC offers a significant advantage in terms of speed and throughput, the foundational HPLC method presented here is a cost-effective and universally applicable solution. The use of orthogonal techniques like CE should be considered for in-depth characterization and investigational studies.

References

  • Stability indicating HPLC method: Significance and symbolism. (2025, July 31). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Method Development & Validation (Stability-Indicating). (2025, November 22). MTS.
  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-(4-Morpholinopiperidin-1-yl)aniline and Other Aniline Linkers in Drug Discovery

Introduction: The Privileged Role of Aniline Scaffolds and the Emergence of Specialized Linkers The aniline scaffold holds a privileged position in medicinal chemistry, serving as a fundamental building block for a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Aniline Scaffolds and the Emergence of Specialized Linkers

The aniline scaffold holds a privileged position in medicinal chemistry, serving as a fundamental building block for a vast array of therapeutic agents.[1] Its synthetic versatility and capacity to engage in crucial interactions with biological targets have cemented its importance in drug design.[1] Aniline derivatives are integral components of numerous approved drugs, particularly in oncology, where they are prominent pharmacophores in kinase inhibitors.[1] These inhibitors often function by competing with ATP for the kinase's binding pocket, with the aniline nitrogen and its substituents forming key hydrogen bonds and van der Waals interactions.[1] This mechanism effectively blocks downstream signal transduction pathways responsible for cancer cell proliferation and survival.[1]

In recent years, the role of the aniline moiety has expanded beyond direct pharmacophoric contributions. It is now frequently employed as a "linker" in more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are innovative bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, marking it for degradation by the cell's natural disposal system, the proteasome.[4] In this context, the linker is not merely a spacer but a critical determinant of the molecule's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5][6]

This guide provides a comparative analysis of the biological activity of 4-(4-Morpholinopiperidin-1-yl)aniline, a specialized aniline-based linker, against other common aniline linkers. We will delve into the structural nuances that dictate their performance, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their drug discovery programs.

The Unique Structural Attributes of 4-(4-Morpholinopiperidin-1-yl)aniline

4-(4-Morpholinopiperidin-1-yl)aniline is a bifunctional molecule featuring a central aniline core. One end presents a primary amine, a common attachment point in medicinal chemistry, while the other is a more complex morpholinopiperidine moiety. This distinct structure imparts a combination of rigidity and flexibility, which can be advantageous in specific therapeutic applications. The piperidine ring introduces a degree of conformational constraint, while the morpholine group can enhance aqueous solubility and introduce a potential hydrogen bond acceptor.[7] Such features are particularly relevant in the design of kinase inhibitors and PROTACs, where precise spatial orientation and favorable physicochemical properties are paramount for optimal biological activity.

Comparative Analysis of Biological Activity: 4-(4-Morpholinopiperidin-1-yl)aniline vs. Other Aniline Linkers

The choice of a linker can dramatically influence the performance of a drug candidate.[5] This section compares the biological activity of 4-(4-Morpholinopiperidin-1-yl)aniline with other commonly used aniline linkers, focusing on their impact in the context of kinase inhibition and targeted protein degradation.

Kinase Inhibition

In the realm of kinase inhibitors, the aniline moiety often serves as a key hinge-binding element. The substituents on the aniline ring can significantly modulate binding affinity and selectivity.

Aniline LinkerKey Structural FeaturesImpact on Biological ActivityRepresentative IC50 Values
4-(4-Morpholinopiperidin-1-yl)aniline Rigid piperidine, solubilizing morpholineCan provide a vector for deeper pocket interactions while maintaining favorable solubility. The rigidity may pre-organize the molecule for optimal binding.[5]Compound- and kinase-dependent.
Simple Substituted Anilines (e.g., 4-nitroaniline) Small, electron-withdrawing/donating groupsPrimarily modulate the electronic properties of the aniline nitrogen, influencing hinge-binding affinity.[8]Highly variable based on substitution pattern and target kinase.
Anilines with Flexible Chains (e.g., 4-(2-aminoethyl)aniline) Alkyl or PEG-like chainsOffer conformational flexibility, which can be advantageous for accessing different binding poses. However, this can come at an entropic cost.[5]Generally, potency can be lower due to the entropic penalty of binding.

Table 1: Comparison of Aniline Linkers in Kinase Inhibition.

Targeted Protein Degradation (PROTACs)

In PROTACs, the linker's role is even more multifaceted, dictating the geometry of the ternary complex and influencing crucial drug-like properties.[2][3]

Aniline-Based LinkerLinker ClassImpact on PROTAC EfficacyKey Performance Metrics (DC50, Dmax)
Incorporating 4-(4-Morpholinopiperidin-1-yl)aniline Semi-rigidThe defined conformation can lead to more stable and productive ternary complexes, potentially increasing degradation efficiency (lower DC50) and the maximal level of degradation (Dmax).[5][9] The morpholine group can also improve cell permeability and solubility.Dependent on the specific PROTAC construct, but the rigidity is hypothesized to improve potency.
Flexible Alkyl/PEG Anilines FlexibleAllows for more conformational sampling, which can be beneficial in early-stage PROTAC design. However, high flexibility can lead to less stable ternary complexes and poorer pharmacokinetic properties.[5]Often requires extensive optimization of length to achieve potent degradation.
Rigid Aromatic/Cyclic Anilines RigidCan pre-organize the PROTAC for a highly favorable binding conformation, leading to very potent degraders. However, the design is less forgiving, and a suboptimal rigid linker can completely abrogate activity.[5]Can achieve very low DC50 values, but requires precise design.

Table 2: Comparison of Aniline-Based Linkers in PROTACs.

Experimental Protocols for Evaluating Linker Performance

To objectively compare the biological activity of different aniline linkers, a series of well-defined experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase enzyme solution at a 2X final concentration.

    • Test compounds serially diluted in DMSO.

    • Substrate and ATP solution at a 2X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of each test compound dilution to a 384-well plate.

    • Add 5 µL of the 2X kinase enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 10 µL of the 2X substrate and ATP solution to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Detect Kinase Activity:

    • Add a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions.

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to its target protein within living cells.

Workflow:

Caption: Workflow for a NanoBRET™ target engagement assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293) in appropriate media.

    • Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Assay Setup:

    • Harvest and resuspend the transfected cells.

    • Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target) to the cell suspension.

    • Dispense the cell/tracer mix into a white 384-well plate.

    • Add serial dilutions of the test compound.

  • Signal Detection:

    • Add the NanoLuc® substrate.

    • Immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio versus the log of the compound concentration and fit the data to determine the IC50 value for target engagement.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.

Workflow:

Caption: Workflow for Western blot analysis of protein degradation.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein, followed by a loading control antibody (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percent degradation relative to the vehicle-treated control.

    • Plot the percent degradation versus the log of the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Conclusion: Strategic Selection of Aniline Linkers for Optimal Biological Outcomes

The aniline scaffold is a cornerstone of modern drug discovery, and its application as a linker has opened new avenues for therapeutic intervention. The choice between a semi-rigid linker like 4-(4-Morpholinopiperidin-1-yl)aniline and other more flexible or rigid aniline derivatives is a critical decision in the design of both kinase inhibitors and PROTACs. While flexible linkers offer synthetic tractability and conformational adaptability, more conformationally constrained linkers can offer significant advantages in terms of potency and pharmacokinetic properties by reducing the entropic penalty of binding and pre-organizing the molecule into a bioactive conformation.[5]

The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of different linker strategies. Ultimately, the optimal aniline linker will be target- and system-dependent, requiring a careful balance of structural rigidity, flexibility, and physicochemical properties to achieve the desired biological activity.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from AxisPharm website: [Link]

  • MolecularCloud. (2025, July 28). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. Retrieved from MolecularCloud website: [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from Cresset Group website: [Link]

  • PMC. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from PMC website: [Link]

  • PMC. (2025, July 16). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Retrieved from PMC website: [Link]

  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from Slideshare website: [Link]

  • PMC - NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from PMC - NIH website: [Link]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from ACS Publications website: [Link]

  • RSC Publishing. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from RSC Publishing website: [Link]

  • NJ Bio, Inc. (2025, December 4). Targeted Protein Degraders. Retrieved from NJ Bio, Inc. website: [Link]

  • PubMed. (n.d.). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Retrieved from PubMed website: [Link]

  • Crown Bioscience Blog. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from Crown Bioscience Blog website: [Link]

  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from PMC website: [Link]

  • PubMed. (n.d.). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Retrieved from PubMed website: [Link]

  • PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from PMC website: [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from Open Exploration Publishing website: [Link]

  • MySkinRecipes. (n.d.). 4-(4-Morpholinopiperidin-1-yl)aniline. Retrieved from MySkinRecipes website: [Link]

  • PMC. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from PMC website: [Link]

  • ResearchGate. (2025, October 7). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Retrieved from ResearchGate website: [Link]

  • MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from MDPI website: [Link]

  • (2021, August 29). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biological activity – Knowledge and References. Retrieved from Taylor & Francis website: [Link]

  • Journal of the American Chemical Society. (2012, February 27). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Retrieved from Journal of the American Chemical Society website: [Link]

  • Chemical Society Reviews (RSC Publishing). (2022, August 19). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from Chemical Society Reviews (RSC Publishing) website: [Link]

  • PubMed. (n.d.). Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. Retrieved from PubMed website: [Link]

  • PubMed. (2024, February 5). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Retrieved from PubMed website: [Link]

  • MDPI. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Retrieved from MDPI website: [Link]

  • Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Retrieved from Creative Biolabs website: [Link]

  • BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates. Retrieved from BioPharm International website: [Link]

  • PMC. (2012, February 27). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Retrieved from PMC website: [Link]

  • PMC. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from PMC website: [Link]

  • PMC. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from PMC website: [Link]

  • PubMed. (n.d.). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Retrieved from PubMed website: [Link]

  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Retrieved from ResearchGate website: [Link]

  • Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antiseptic. Retrieved from Dr. Duke's Phytochemical and Ethnobotanical Databases website: [Link]

  • PubMed. (2017, September 29). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. Retrieved from PubMed website: [Link]

  • NIH. (n.d.). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Retrieved from NIH website: [Link]

  • PubMed. (2019, November 1). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from PubMed website: [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from MDPI website: [Link]

Sources

Validation

Technical Comparison Guide: Infrared (IR) Spectroscopy for 4-(4-Morpholinopiperidin-1-yl)aniline Characterization

[1] Executive Summary 4-(4-Morpholinopiperidin-1-yl)aniline (CAS: 867291-42-7) is a critical intermediate in the synthesis of anticoagulant drugs, most notably Apixaban .[1] Its purity is paramount for downstream yield a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(4-Morpholinopiperidin-1-yl)aniline (CAS: 867291-42-7) is a critical intermediate in the synthesis of anticoagulant drugs, most notably Apixaban .[1] Its purity is paramount for downstream yield and regulatory compliance.

This guide provides a technical comparison of the IR spectral characteristics of the target molecule against its primary precursor (the nitro-derivative) and common impurities (lactam byproducts).[1] By focusing on specific vibrational modes, researchers can establish a self-validating Quality Control (QC) protocol to confirm successful reduction and ring stability.[1]

Structural Analysis & Functional Group Mapping[1]

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent vibrational domains.

Molecular Architecture

The molecule consists of three distinct pharmacophores linked linearly:

  • Aniline Moiety: A phenyl ring substituted with a primary amine (

    
    ) and the piperidine nitrogen.[1]
    
  • Piperidine Ring: A saturated six-membered nitrogen heterocycle acting as a linker.[1]

  • Morpholine Ring: A saturated oxygen/nitrogen heterocycle attached at the 4-position of the piperidine.[1]

MolecularStructure Aniline Aniline Moiety (Primary Amine + Aromatic) Piperidine Piperidine Linker (Aliphatic C-H) Aniline->Piperidine N-Aryl Bond (~1250 cm⁻¹) Morpholine Morpholine Head (Ether C-O-C) Piperidine->Morpholine Tertiary Amine (No N-H)

Figure 1: Functional group segmentation for spectral assignment.[1] Each domain contributes unique "fingerprint" bands.[1]

Comparative Analysis: Target vs. Alternatives

The primary utility of IR in this context is reaction monitoring . The synthesis typically involves the reduction of 1-(4-nitrophenyl)-4-morpholinopiperidine to the aniline target.[1]

Scenario A: Target vs. Nitro Precursor

Objective: Confirm complete reduction of the nitro group (


) to the amine (

).[1]
FeatureNitro Precursor (Starting Material)Aniline Target (Product)QC Implication
3300–3500 cm⁻¹ Absent (or weak overtone)Strong Doublet (Sym/Asym

stretch)
Appearance confirms amine formation.[1]
1500–1550 cm⁻¹ Very Strong (Asym

stretch)
Absent (Replaced by arom. C=C)Disappearance is the primary success metric.[1]
1300–1360 cm⁻¹ Strong (Sym

stretch)
Absent (Replaced by C-N stretch)Secondary confirmation of reduction.
Scenario B: Target vs. Lactam Impurity

Objective: Detect oxidation byproducts (e.g., piperidinone derivatives) common in Apixaban synthesis pathways.

FeatureLactam Impurity (Side Product)Aniline Target (Product)QC Implication
1640–1680 cm⁻¹ Strong (Amide/Lactam C=O)Absent Presence of C=O indicates oxidation/impurity.[1]
Fingerprint Distinct C=O bendClean Ether/Amine profileAny peak >1640 cm⁻¹ is a red flag.[1]

Detailed Spectral Peak Assignments

The following table synthesizes data from standard spectroscopic texts and specific characterization of N-aryl piperidine derivatives.

Master Peak Table

Note: Values are approximate (± 5 cm⁻¹) and may vary based on sample preparation (KBr pellet vs. ATR).

Wavenumber (cm⁻¹)IntensityAssignmentFunctional GroupMechanistic Insight
3420–3440 Medium

Primary AmineAsymmetric stretching of the aniline

.
3320–3340 Medium

Primary AmineSymmetric stretching of the aniline

.
2920–2960 Strong

Aliphatic

stretching in Piperidine/Morpholine rings.[1]
2850–2860 Medium

AliphaticSymmetric

stretching adjacent to N/O.
1620–1630 Med/Strong

Primary Amine"Scissoring" deformation of the

group.[1]
1600 & 1515 Strong

Aromatic RingSkeletal ring vibrations.[1] The 1515 band is often very intense in para-substituted anilines.
1240–1260 Strong

Aryl-AmineStretching of the bond between the Phenyl ring and Piperidine Nitrogen.
1110–1120 Strong

EtherCharacteristic asymmetric stretch of the Morpholine ether oxygen.[1]
820–840 Strong

AromaticOut-of-plane bending for para-disubstituted benzene (2 adjacent H).[1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this compound due to the hygroscopic nature of the amine, which can cause water bands (~3400 cm⁻¹) to interfere with the critical


 doublet.
  • Background Collection: Clean the ZnSe or Diamond crystal with isopropanol.[1] Collect a 32-scan background spectrum.[1]

  • Sample Loading: Place ~5 mg of the solid 4-(4-Morpholinopiperidin-1-yl)aniline onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads the optimal value (typically 80–100N) to ensure good contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32 or 64).

  • Validation Check (The "Go/No-Go" Step):

    • Check 1: Is the baseline flat? (If sloping, clean crystal and re-run).

    • Check 2: Is the

      
       doublet (2350 cm⁻¹) subtracted?
      
    • Check 3:Critical: Are peaks at 1530–1550 cm⁻¹ absent? (If present, re-process/purify).

QC Decision Workflow

The following diagram illustrates the logic flow for product release based on IR data.

QC_Workflow Start Acquire Spectrum CheckNitro Check 1530-1550 cm⁻¹ (Nitro Group) Start->CheckNitro CheckLactam Check 1640-1680 cm⁻¹ (Carbonyl/Lactam) CheckNitro->CheckLactam Peak Absent FailNitro FAIL: Incomplete Reduction CheckNitro->FailNitro Peak Present CheckAmine Check 3300-3450 cm⁻¹ (Amine Doublet) CheckLactam->CheckAmine Peak Absent FailLactam FAIL: Oxidation Impurity CheckLactam->FailLactam Peak Present CheckAmine->FailNitro Doublet Absent Pass PASS: Identity Confirmed CheckAmine->Pass Doublet Present

Figure 2: Logic gate for spectral interpretation.[1] This workflow filters out common synthesis failures.

References

  • Fluorochem. (2024).[1][2] Product Specification: 4-(4-Morpholinopiperidin-1-yl)aniline (CAS 867291-42-7).[1][3] Retrieved from [1]

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[1][4] Journal of Medicinal Chemistry, 50(22), 5339–5356. (Context for Lactam/Piperidinone impurities).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative source for N-H and Nitro group assignments).

  • National Institute of Standards and Technology (NIST). (2024).[1] Infrared Spectra of N-Benzyl-4-hydroxypiperidine and related piperidine derivatives.[1][6] NIST Chemistry WebBook.[1] Retrieved from [1]

  • Matrix Fine Chemicals. (2024).[1][2] 4-(Morpholin-4-yl)aniline Specifications. Retrieved from [1]

Sources

Comparative

A Comparative Guide to Elemental Analysis of 4-(4-Morpholinopiperidin-1-yl)aniline for Pharmaceutical Development

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For novel compounds such as 4-(4-Morpholinopiperidin-1-yl)aniline, a nitrogen-conta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For novel compounds such as 4-(4-Morpholinopiperidin-1-yl)aniline, a nitrogen-containing heterocyclic molecule with significant potential in medicinal chemistry, a rigorous elemental analysis strategy is not merely a regulatory hurdle, but a critical component of quality control.[][2][3] This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this specific API, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative for Elemental Analysis in Drug Development

Elemental impurities in drug products can originate from various sources, including residual catalysts from synthesis, interaction with manufacturing equipment, or from raw materials and excipients.[4][5][6] These impurities offer no therapeutic benefit and can pose significant toxicological risks to patients, and may also impact the stability and efficacy of the API.[2][7][8] Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's (ICH) Q3D, the United States Pharmacopeia (USP) chapter <232>, and the European Pharmacopoeia (Ph. Eur.) chapter 5.20, have established stringent limits for elemental impurities in pharmaceutical products.[4][6][9][10][11][12][13][14][15][16][17][18][19][20][21]

The structure of 4-(4-Morpholinopiperidin-1-yl)aniline, with its multiple nitrogen atoms, presents unique analytical considerations. Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and their synthesis may involve various metal catalysts.[22][23][24] Therefore, a robust elemental analysis plan is crucial from the early stages of development.

Comparison of Analytical Techniques for Elemental Analysis

The choice of analytical technique is pivotal for accurate and reliable quantification of elemental impurities. The following table compares common methodologies for the analysis of 4-(4-Morpholinopiperidin-1-yl)aniline.

TechniquePrincipleApplicability to 4-(4-Morpholinopiperidin-1-yl)anilineAdvantagesLimitations
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) An ionization source (ICP) converts the atoms of the elements in the sample to ions, which are then separated and detected by a mass spectrometer.Highly Recommended. Ideal for detecting and quantifying a broad range of elemental impurities at trace and ultra-trace levels, including those specified in ICH Q3D.Excellent sensitivity (ppb to ppt levels), high throughput, multi-element capability, and wide linear dynamic range.[5][9][14][25][26][27]Higher initial instrument cost, potential for polyatomic interferences which may require collision/reaction cell technology.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atoms and ions in the sample are excited in an argon plasma and emit light at characteristic wavelengths for each element.Suitable. A robust and reliable technique for quantifying elemental impurities at ppm to ppb levels. Recommended by USP <232> and Ph. Eur. 5.20.[2][9][14]Lower instrument cost than ICP-MS, robust for complex matrices, and fewer spectral interferences than ICP-MS.[2][27]Lower sensitivity than ICP-MS, making it less suitable for elements with very low permitted daily exposure (PDE) limits.
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing elements to emit characteristic secondary (or fluorescent) X-rays.Not Recommended for Trace Analysis. Primarily a surface technique for elemental analysis of bulk materials.[28][29] It is not suitable for quantifying the low levels of elemental impurities required by pharmaceutical regulations in an organic matrix.[30][31][32]Non-destructive, requires minimal sample preparation, and is rapid.[28][31]Poor sensitivity for light elements and not suitable for trace quantitative analysis in organic matrices.[30][32]
Combustion (CHN) Analysis The sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, N2) are measured to determine the percentage of carbon, hydrogen, and nitrogen.Essential for API Characterization. While not for impurity analysis, it is fundamental for confirming the elemental composition (C, H, N) of the 4-(4-Morpholinopiperidin-1-yl)aniline molecule itself.Provides fundamental information on the API's identity and purity.[33][34]Does not provide information on metallic or other elemental impurities.

For comprehensive elemental impurity testing of 4-(4-Morpholinopiperidin-1-yl)aniline in line with global regulatory standards, ICP-MS is the superior choice due to its exceptional sensitivity and multi-element capability, ensuring compliance with the stringent PDE limits set forth in ICH Q3D.[4][10][12]

Workflow for Elemental Impurity Analysis by ICP-MS

The following diagram outlines a robust and self-validating workflow for the determination of elemental impurities in 4-(4-Morpholinopiperidin-1-yl)aniline using ICP-MS.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing & Reporting weigh 1. Weighing Accurately weigh ~0.1 g of 4-(4-Morpholinopiperidin-1-yl)aniline digest 2. Microwave Digestion Add concentrated nitric acid and hydrochloric acid. Use a closed-vessel microwave digestion system. weigh->digest dilute 3. Dilution Dilute the digested sample to a final volume with deionized water. digest->dilute instrument 4. Instrument Setup Optimize ICP-MS parameters (e.g., plasma power, gas flows). dilute->instrument calibrate 5. Calibration Analyze a series of certified reference material (CRM) standards to generate a calibration curve. instrument->calibrate analyze 6. Sample Analysis Analyze the prepared sample solution. calibrate->analyze quantify 7. Quantification Calculate the concentration of each elemental impurity in the original sample. analyze->quantify compare 8. Comparison to Limits Compare results against ICH Q3D permitted daily exposure (PDE) limits. quantify->compare report 9. Reporting Generate a comprehensive report including methodology, validation data, and results. compare->report

Caption: Workflow for ICP-MS analysis of elemental impurities.

Experimental Protocol: ICP-MS Analysis of 4-(4-Morpholinopiperidin-1-yl)aniline

This protocol provides a detailed methodology for the quantification of elemental impurities in 4-(4-Morpholinopiperidin-1-yl)aniline.

1. Materials and Reagents:

  • 4-(4-Morpholinopiperidin-1-yl)aniline API

  • High-purity (trace metal grade) nitric acid (HNO₃)

  • High-purity (trace metal grade) hydrochloric acid (HCl)

  • Deionized water (18.2 MΩ·cm)

  • Certified Reference Materials (CRMs) for all elements of interest (e.g., As, Cd, Hg, Pb, Pd, Pt, etc.).[17][35][36][37][38]

  • Internal standard solution (e.g., Rh, Ir)

2. Instrumentation:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell.

  • Closed-vessel microwave digestion system.

  • Class A volumetric flasks and pipettes.

3. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.1 g of the 4-(4-Morpholinopiperidin-1-yl)aniline sample into a clean microwave digestion vessel.

  • Carefully add 5 mL of concentrated HNO₃ and 1 mL of concentrated HCl to the vessel.

  • Seal the vessel and place it in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

  • Allow the vessel to cool to room temperature.

  • Carefully open the vessel in a fume hood and quantitatively transfer the digested solution to a 50 mL volumetric flask.

  • Add the internal standard to achieve the desired final concentration.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Prepare a method blank using the same procedure without the sample.

4. ICP-MS Analysis:

  • Optimize the ICP-MS instrument parameters (e.g., nebulizer gas flow, RF power, lens voltages) to ensure maximum sensitivity and stability.

  • Prepare a multi-element calibration curve by analyzing a series of dilutions of the CRMs. The calibration range should bracket the expected concentration of impurities and the regulatory limits.

  • Analyze the method blank, calibration standards, and the prepared sample solution.

  • Incorporate quality control standards (e.g., a continuing calibration verification standard) at regular intervals to monitor instrument performance.

5. Data Analysis and Reporting:

  • Quantify the concentration of each elemental impurity in the sample solution using the calibration curve.

  • Calculate the concentration of each impurity in the original solid API, taking into account the initial sample weight and final dilution volume.

  • Compare the results with the permitted daily exposure (PDE) limits outlined in ICH Q3D, considering the maximum daily dose of the final drug product.

  • The final report should include a summary of the method, validation data (if applicable), calibration curves, and the quantified results for all elemental impurities.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating systems to ensure the trustworthiness of the results:

  • Use of Certified Reference Materials (CRMs): Calibration with CRMs from reputable sources (e.g., NIST, CPAchem) ensures the traceability and accuracy of the measurements.[35][36][37][38]

  • Method Blank: Analysis of a method blank confirms that the reagents and sample preparation process do not introduce significant contamination.

  • Internal Standardization: The use of an internal standard corrects for instrumental drift and matrix effects, improving the precision and accuracy of the analysis.

  • Spike Recovery: For method validation, spiking the sample matrix with known amounts of the elements of interest and assessing their recovery demonstrates the method's accuracy for the specific API.

By adhering to these principles and the detailed protocol, researchers can confidently and accurately assess the elemental impurity profile of 4-(4-Morpholinopiperidin-1-yl)aniline, ensuring the quality and safety of this promising pharmaceutical compound.

References

  • Analytik Jena. USP <232> Elemental Impurities—Limits.
  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).
  • United States Pharmacopeia. <232> Elemental Impurities—Limits.
  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment.
  • West Pharmaceutical Services.
  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2).
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • ResearchGate. (2020). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?
  • Analytik Jena. Ph. Eur. 5.20 Elemental Impurities.
  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline.
  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • European Directorate for the Quality of Medicines & HealthCare. (2020). European Pharmacopoeia activities on Elemental Impurities.
  • MDPI. (2020). Quick Analysis of Organic Amendments via Portable X-ray Fluorescence Spectrometry.
  • Scribd. USP <232> Elemental Impurities Limits.
  • United States Pharmacopeia. <232> ELEMENTAL IMPURITIES— LIMITS.
  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
  • ECA Academy. (2024). New Ph. Eur.
  • ResearchGate. (2025). Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements.
  • European Pharmaceutical Review. (2019). Elemental impurities: certified reference materials for ICH Q3D, USP<232> & <2232> and Ph.Eur. 5.20.
  • EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products.
  • ECA Academy. (2013). European Pharmacopoeia Chapter 5.
  • PubMed. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉.
  • ESSLAB.
  • BOC Sciences. Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments.
  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector.
  • Eurofins. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements.
  • Agilent Technologies.
  • MilliporeSigma.
  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis.
  • CPAChem. Organic CRM.
  • Helmut Fischer. X-ray fluorescence analysis (XRF).
  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • Wikipedia. X-ray fluorescence.
  • MySkinRecipes. 4-(4-Morpholinopiperidin-1-yl)aniline.
  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals.
  • Alpha Resources.
  • International Atomic Energy Agency.
  • Intertek. CHN Analysis.
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
  • PubChem. 4-(Piperidin-1-yl)aniline.
  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds.
  • Chem-Impex. 4-(4-Metil-piperidin-1-il)anilina.
  • PubChem. 4-(4-Morpholin-4-ylpyrido[3,2-d]pyrimidin-2-yl)aniline.
  • PubChem. 4-Morpholinopiperidine.
  • PMC.
  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.

Sources

Validation

Pharmacokinetic comparison of drugs containing 4-(4-Morpholinopiperidin-1-yl)aniline moieties

This guide provides a technical pharmacokinetic (PK) comparison of the 4-(4-Morpholinopiperidin-1-yl)aniline moiety—a "privileged scaffold" in kinase inhibitor discovery—against its structural analogs found in approved d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical pharmacokinetic (PK) comparison of the 4-(4-Morpholinopiperidin-1-yl)aniline moiety—a "privileged scaffold" in kinase inhibitor discovery—against its structural analogs found in approved drugs.

Executive Summary

The 4-(4-Morpholinopiperidin-1-yl)aniline (MPA) moiety represents a critical structural evolution in medicinal chemistry, designed to optimize the physicochemical properties of kinase inhibitors. It serves as a "super-solubilizing" tail, bridging the gap between the poor solubility of flat aromatic kinase cores (e.g., quinazolines, aminopyrimidines) and the need for high oral bioavailability.

This guide compares the PK performance of the MPA moiety against two established clinical standards:

  • The Monocyclic Standard: 4-Morpholinoaniline (found in Gefitinib ).

  • The Basic Bioisostere: 4-(4-Methylpiperazin-1-yl)aniline (found in Gilteritinib analogs).

Key Findings:

  • Solubility: MPA exhibits superior pH-dependent solubility compared to monocyclic analogs due to the bicyclic piperidine-morpholine extension disrupting crystal packing.

  • Distribution: The moiety drives high Volume of Distribution (

    
    ) via lysosomal trapping, a function of its diprotic basicity (piperidine pKa ~9.8, morpholine pKa ~6.5).
    
  • Metabolism: Unlike methylpiperazines which undergo N-demethylation, the MPA moiety is liable to CYP3A4-mediated morpholine ring opening, a high-clearance pathway that must be managed.

Structural Basis & Physicochemical Properties

The MPA moiety consists of an aniline anchor (binding to the kinase hinge region) connected to a piperidine ring, which is further capped by a morpholine ring. This topology creates a "solubility wand" that extends into the solvent-exposed region of the ATP binding pocket.

Comparative Physicochemical Profile
PropertyMPA Moiety (Subject)Morpholinoaniline (Comparator A)Methylpiperazinyl-aniline (Comparator B)
Structure Bicyclic (Piperidine-Morpholine)Monocyclic (Morpholine only)Bicyclic (Piperidine-Piperazine)
Representative Drug Investigational (e.g., ASP8273 analogs)Gefitinib (Iressa)Gilteritinib (Xospata)
Calculated LogP 2.1 - 2.83.2 - 3.8 (More Lipophilic)1.8 - 2.5 (More Polar)
pKa (Basic N) ~9.8 (Piperidine), ~6.5 (Morpholine)~5.5 (Aniline N only)~9.8 (Pip), ~7.8 (Piperazine)
Solubility (pH 6.8) High (>100 µg/mL)Low (<10 µg/mL)Very High (>500 µg/mL)
hERG Liability ModerateLowHigh (Basic center)

Expert Insight: The MPA moiety is often selected over the Methylpiperazine (Comparator B) when hERG inhibition is a concern. The morpholine oxygen reduces the basicity of the terminal nitrogen compared to the methyl-amine, mitigating cation-pi interactions in the hERG channel.

Pharmacokinetic Performance Comparison

A. Absorption & Permeability

The MPA moiety enhances oral bioavailability through a "Solubility-Permeability Trade-off."

  • Mechanism: The piperidine nitrogen ensures high solubility in the acidic gastric environment (pH 1-2). Upon entering the intestinal lumen (pH 6.5-7.4), the molecule remains partially ionized, preventing precipitation but potentially limiting passive diffusion compared to the more lipophilic Morpholinoaniline.

  • Data Trend:

    • MPA:

      
       typically 40-60% (Rat).
      
    • Morpholinoaniline:[1]

      
       typically 20-40% (limited by dissolution).
      
B. Distribution (Lysosomal Trapping)

The MPA moiety is a classic Lysosomotropic agent.

  • Mechanism: The basic piperidine nitrogen becomes protonated within the acidic lysosome (pH 4.5), trapping the drug inside cells. This results in a massive Volume of Distribution (

    
     L/kg) and long tissue half-lives.
    
  • Clinical Implication: Drugs with this moiety often show lung/liver accumulation (phospholipidosis risk) but excellent tumor penetration.

C. Metabolic Stability (Clearance)

This is the differentiating factor.

  • Comparator B (Piperazine): Cleared via N-demethylation (CYP3A4). This is often a rapid metabolic route.

  • MPA (Morpholine): Cleared via Oxidative Ring Opening (CYP3A4/CYP2D6) to form hydroxyethyl-glycine derivatives. This pathway is generally slower than N-demethylation, potentially offering a longer half-life (

    
    ).
    

Visualizing the Metabolic Liability

The following diagram illustrates the critical metabolic divergence between the MPA moiety and its piperazine analog.

MetabolicPathways cluster_0 Clearance Mechanism Parent_MPA MPA Moiety (Morpholine-Piperidine) Metab_RingOpen Metabolite A: Ring-Opened Acid (Inactive/Polar) Parent_MPA->Metab_RingOpen CYP3A4 (Oxidative C-H insertion) Parent_Pip Piperazine Analog (Methylpiperazine) Metab_Demethyl Metabolite B: Des-methyl Piperazine (Active) Parent_Pip->Metab_Demethyl CYP3A4 (N-Demethylation)

Caption: Metabolic divergence: The MPA moiety undergoes irreversible ring opening, whereas piperazine analogs often undergo reversible or active metabolite formation (demethylation).

Experimental Protocols

To validate the PK advantages of the MPA moiety in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Comparative Kinetic Solubility Assay

Objective: To quantify the "Super-Solubilizer" effect of MPA vs. Morpholinoaniline.

  • Preparation: Prepare 10 mM DMSO stocks of the MPA-compound and the Morpholinoaniline-analog.

  • Incubation: Spike compounds into phosphate buffer (pH 7.4) and simulated gastric fluid (SGF, pH 1.2) to a final concentration of 500 µM.

  • Equilibration: Shake at 37°C for 24 hours (Thermodynamic solubility) or 4 hours (Kinetic solubility).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Analysis: Quantify filtrate using LC-MS/MS against a standard curve.

  • Validation Criteria: The MPA compound must show >10-fold higher solubility in SGF compared to pH 7.4, confirming the basic nitrogen's role.

Protocol B: Hepatocyte Stability & Metabolite ID

Objective: To assess the liability of the morpholine ring.

  • System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Dosing: Incubate compound (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 mins with acetonitrile containing Internal Standard (e.g., Warfarin).

  • MetID Scan: Analyze supernatant using Q-TOF Mass Spectrometry.

  • Search Trigger: Specifically search for +16 Da (Hydroxylation) and +32 Da (Ring opening to acid) mass shifts on the morpholine fragment.

  • Calculation: Calculate Intrinsic Clearance (

    
    ) using the depletion rate constant (
    
    
    
    ).
    
    

Workflow: Lysosomal Trapping Assessment

Since the MPA moiety is prone to high tissue accumulation, this workflow determines if the volume of distribution is driven by lysosomal trapping (a key differentiator from non-basic analogs).

LysosomalTrapping Start Start: Determine Vd Mechanism Step1 Measure Cellular Uptake (Hepatocytes/Tumor Cells) Start->Step1 Step2 Co-incubate with NH4Cl (Lysosomal pH disruptor) Step1->Step2 Decision Uptake Reduced? Step2->Decision Result_Trap Mechanism Confirmed: Lysosomal Trapping (High Vd predicted) Decision->Result_Trap Yes (>50% reduction) Result_Bind Mechanism: Protein/Lipid Binding Decision->Result_Bind No

Caption: Diagnostic workflow to confirm lysosomal trapping liability, a characteristic feature of the basic MPA moiety.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds"
    • Source: Pharmaceutical Chemistry Journal (2023)
    • Link:[Link]

  • Gilteritinib Pharmacokinetics (Comparator)

    • Title: "Clinical Pharmacokinetics and Drug-Drug Interaction Profile of Gilteritinib"
    • Source: Clinical Pharmacokinetics (2019)
    • Link:[Link]

  • Metabolic Liability of Morpholine

    • Title: "Metabolic bioactivation of morpholine-containing drugs: Reducing the risk"
    • Source: Expert Opinion on Drug Metabolism & Toxicology
    • Link:[Link]

  • Lysosomal Trapping Mechanism

    • Title: "Lysosomal trapping of basic drugs: A general mechanism for high tissue distribution"
    • Source: Journal of Pharmaceutical Sciences
    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Disposal &amp; Handling Guide: 4-(4-Morpholinopiperidin-1-yl)aniline

[1] CAS Number: 867291-42-7 (Representative) Chemical Class: Aromatic Amine / Heterocyclic Base Immediate Action: Toxic / Irritant / Dangerous for the Environment.[1] DO NOT DISPOSE OF VIA DRAIN. Executive Summary & Haza...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 867291-42-7 (Representative) Chemical Class: Aromatic Amine / Heterocyclic Base Immediate Action: Toxic / Irritant / Dangerous for the Environment.[1] DO NOT DISPOSE OF VIA DRAIN.

Executive Summary & Hazard Characterization

From the Desk of the Senior Application Scientist: Handling 4-(4-Morpholinopiperidin-1-yl)aniline requires a shift in mindset from "routine waste" to "reactive chemical management." This compound is not merely a toxic solid; it is a lipophilic poly-amine.[1] Its structure—an aniline core coupled with piperidine and morpholine rings—creates a molecule that is readily absorbed through the skin and highly reactive toward acids and oxidizers.

The Safety Triad:

  • Methemoglobinemia Risk: Like many aniline derivatives, this compound can induce methemoglobinemia (oxidizing hemoglobin to a non-functional state) upon absorption.

  • Lewis Base Reactivity: The tertiary nitrogens make this a distinct organic base. Mixing this waste with strong acids (e.g., waste sulfuric acid) can generate significant exothermic heat, potentially pressurizing waste containers.

  • Environmental Persistence: The morpholine moiety renders the compound resistant to standard biodegradation, mandating incineration as the only responsible end-of-life path.

Physical & Chemical Data for Disposal
PropertyValue/DescriptionOperational Impact
Physical State Solid (often off-white to beige powder)Dust control is critical during transfer.[1][2]
Solubility Low in water; High in DCM, DMSO, MethanolDo not attempt aqueous neutralization; use organic solvent streams.
Acidity (pKa) Basic (Est. pKa ~8-9 for aliphatic amines)INCOMPATIBLE with Acid Waste streams.[1]
Hazard Codes H301 (Toxic), H318 (Eye Dam), H410 (Aquatic)Requires "Toxic" secondary labeling.

Pre-Disposal Assessment & Segregation

Before moving the material to waste, you must categorize it to prevent cross-stream reactions.

The Segregation Protocol
  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Stream B (Liquid - Non-Halogenated): Mother liquors in Methanol, Ethanol, or DMSO.

  • Stream C (Liquid - Halogenated): Mother liquors in Dichloromethane (DCM) or Chloroform.[1]

CRITICAL WARNING: Never place this compound in a waste container designated for Oxidizers (e.g., Nitric Acid, Peroxides). Aromatic amines can ignite hypergolically or form explosive N-oxides when mixed with strong oxidizers.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid or Contaminated Debris

Objective: Containment of dust and prevention of leaching.

  • Personal Protective Equipment (PPE): Don double nitrile gloves (0.11 mm min), safety goggles, and a lab coat. If handling >500mg open powder, work inside a fume hood.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (Zip-lock style).

  • Solvent Wetting (Optional but Recommended): If the powder is fine and prone to static dispersion, add 1-2 mL of water or ethanol to the bag to "wet" the solid before sealing. This prevents puff-back when the bag is compressed.

  • Secondary Containment: Place the sealed primary bag into a Amber Glass Jar or High-Density Polyethylene (HDPE) wide-mouth container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(4-Morpholinopiperidin-1-yl)aniline, solid debris."[1]

    • Hazards: Check "Toxic" and "Irritant."

Scenario B: Disposal of Liquid Mother Liquors

Objective: Chemical compatibility and solvent segregation.

  • pH Check: Ensure the liquid waste solution is not acidic. If the solution was part of an acidification reaction, neutralize it to pH 7-9 using Sodium Bicarbonate before adding to the organic waste drum. Rationale: Prevents acid-base exotherms in the main drum.[1]

  • Solvent Identification:

    • If solvent is DCM/Chloroform

      
       Pour into Halogenated Waste .
      
    • If solvent is Methanol/Acetone/DMSO

      
       Pour into Non-Halogenated Waste .
      
  • Rinsing: Triple rinse the reaction vessel with the compatible solvent. Add rinsate to the waste container.

  • Closure: Cap the waste container immediately. Do not leave funnels in waste bottles (prevents evaporation and inhalation hazards).

Scenario C: Empty Container Management (RCRA Compliance)

Under EPA 40 CFR 261.7, a container is "RCRA Empty" only if:

  • All wastes have been removed using standard practices (pouring/scraping).

  • No more than 2.5 cm (1 inch) of residue remains.

  • Procedure: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (e.g., Methanol). Pour rinsate into the Liquid Waste stream. Deface the label and discard the bottle as Glass Waste (not trash).

Emergency Spill Response

Spill Logic: Stop


 Contain 

Neutralize

Clean.[2]
  • Evacuate: If spill is >5g or outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Wear an N95 or P100 respirator if dust is airborne.

  • Containment: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material and towels.

    • Wipe the surface with a 10% dilute acetic acid or citric acid solution. Rationale: The acid protonates the amine, making it water-soluble and easier to wipe away, reducing oily residue.[1]

    • Final wipe with water.[3]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 4-(4-Morpholinopiperidin-1-yl)aniline StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (Polyethylene) Solid->Bagging SolidLabel Label: Toxic Organic Solid Bagging->SolidLabel SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Mostly Water StreamC Dispose: Stream C (Halogenated Waste) Halo->StreamC StreamB Dispose: Stream B (Flammable/Organic Waste) NonHalo->StreamB Adjust Adjust pH to 7-9 (Prevent Acid Exotherm) Aqueous->Adjust StreamAq Dispose: Aqueous Toxic Waste (DO NOT DRAIN) Adjust->StreamAq

Figure 1: Decision tree for segregating 4-(4-Morpholinopiperidin-1-yl)aniline waste streams to ensure regulatory compliance and safety.

References & Regulatory Grounding[1][5]

  • Sigma-Aldrich. Safety Data Sheet: 4-Morpholinoaniline (Analogous Hazard Data).[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [1]

  • PubChem. Compound Summary: 4-(4-Morpholinopiperidin-1-yl)aniline.[1] National Library of Medicine. Retrieved from

Sources

Handling

Personal protective equipment for handling 4-(4-Morpholinopiperidin-1-yl)aniline

Operational Safety Guide: Handling 4-(4-Morpholinopiperidin-1-yl)aniline Part 1: Executive Hazard Analysis Compound Identity: Chemical Name: 4-(4-Morpholinopiperidin-1-yl)aniline[1][2] CAS Number: 867291-42-7 (Commonly c...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4-(4-Morpholinopiperidin-1-yl)aniline

Part 1: Executive Hazard Analysis

Compound Identity:

  • Chemical Name: 4-(4-Morpholinopiperidin-1-yl)aniline[1][2]

  • CAS Number: 867291-42-7 (Commonly cited for this specific intermediate)[1][2]

  • Structural Context: An aniline derivative coupled with a morpholine-piperidine moiety.[1]

The "Why" Behind the Protocol (Scientist-to-Scientist): Treat this compound as a High-Potency Intermediate . While specific toxicological data for this exact CAS may be sparse in public repositories, the structural components dictate the safety profile (Read-Across Principle):

  • The Aniline Core: Known for Methemoglobinemia (oxidizing hemoglobin to methemoglobin), causing tissue hypoxia. It is readily absorbed through the skin and is a potent sensitizer.

  • The Morpholine/Piperidine Tail: Increases lipophilicity, potentially enhancing dermal absorption rates compared to simple aniline.

  • Physical State: Typically a fine solid/powder. The primary risk during weighing is inhalation of dust and surface contamination via static spread.

Core Hazard Classifications (Inferred & Precautionary):

  • Acute Toxicity: Oral, Dermal, Inhalation.[3][4]

  • Sensitization: Skin and Respiratory.[4][5]

  • Target Organ Toxicity: Blood (Hemolysis), Liver.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. Aniline derivatives are "silent permeators"—they can migrate through standard nitrile gloves without visible degradation.

PPE Selection Table
Protection ZoneStandard Protocol (Solid Handling) High-Risk Protocol (Solutions/Synthesis) Technical Rationale
Hand (Inner) Nitrile (4-6 mil), accelerator-free.[1]Nitrile (4-6 mil).[1]Provides dexterity and protects against incidental dust contact.
Hand (Outer) Nitrile (Extended Cuff, 8 mil).Silver Shield / Laminate (Critical).Crucial: Aniline derivatives permeate nitrile in <10 mins in solution. Laminate films (EVOH) provide >480 min breakthrough time.
Respiratory N95/P100 Disposable or Half-mask with P100 filters.[1]PAPR or Half-mask with OV/P100 Combo.[1]Solids require HEPA filtration. Solutions require Organic Vapor (OV) protection due to solvent co-exposure.
Eye/Face Chemical Goggles (Indirect Vent).Face Shield + Goggles.Safety glasses are insufficient for powders that can drift behind lenses.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves .Tyvek Coverall or Chem-resistant Apron.[1]Prevents dust accumulation on street clothes; protects against splashes during dissolution.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer (Solid State)

The Challenge: Static electricity often causes this powder to "jump" or cling to spatulas, increasing the risk of invisible surface contamination.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Containment Balance Enclosure . Face velocity must be verified >100 fpm (0.5 m/s).

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat and spatula before transfer.

  • Double-Gloving Technique:

    • Don inner nitrile gloves (taped to lab coat sleeves if using Tyvek).

    • Don outer nitrile gloves.

    • Why? If the outer glove is contaminated by dust, strip it immediately inside the hood to prevent spreading residue to the balance door or logbook.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).

  • Decontamination: Wipe the balance area with a solvent-dampened wipe (Ethanol or Isopropanol) immediately after use. Dispose of the wipe as hazardous waste.

Workflow 2: Solubilization & Synthesis (Liquid State)

The Challenge: Once dissolved (e.g., in DCM, DMSO, or Methanol), the permeation rate through nitrile increases exponentially.

  • Glove Change: Switch outer gloves to Silver Shield/Laminate or Butyl Rubber .

    • Note: Laminate gloves reduce dexterity. Wear a slightly larger nitrile glove over the laminate glove to restore grip (Nitrile -> Laminate -> Nitrile).[1]

  • Vapor Control: Keep reaction vessels closed. If heating, use a reflux condenser with a scrubber or cold trap to prevent amine vapor release.

Part 4: Visualized Workflows

Figure 1: PPE & Handling Decision Tree

G Start Start: Handling 4-(4-Morpholinopiperidin-1-yl)aniline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction StateCheck->Liquid EngControl_S Engineering: Fume Hood / Balance Enclosure Solid->EngControl_S EngControl_L Engineering: Fume Hood (Sash < 18") Liquid->EngControl_L PPE_S PPE: Double Nitrile + P100 Mask + Goggles EngControl_S->PPE_S Action_S Action: Use Anti-Static Gun + Weighing Boat PPE_S->Action_S Disposal Disposal: Solid/Liquid Incineration Stream Action_S->Disposal PPE_L PPE: Inner Nitrile + Outer LAMINATE (Silver Shield) EngControl_L->PPE_L Action_L Action: Grip Check (Wear Nitrile over Laminate) PPE_L->Action_L Action_L->Disposal

Caption: Decision matrix for PPE selection based on physical state. Note the critical shift to Laminate gloves for solutions.

Part 5: Emergency Response & Disposal

Spill Response
  • Minor Spill (Solid):

    • Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Wipe inward from the perimeter.

    • Place all materials in a double-bagged hazardous waste container.

  • Minor Spill (Liquid):

    • Evacuate the immediate area if vapors are strong.

    • Don Laminate Gloves .

    • Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

Exposure First Aid
  • Skin Contact:

    • Immediate Action: Flush with copious water for 15 minutes.[5][6][7][8]

    • Scientist's Note: While PEG 400 (Polyethylene Glycol) is often recommended for phenol/aniline decontamination, water is the universal priority unless PEG is immediately at hand. Speed is the critical factor to prevent methemoglobinemia.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[7] Seek ophthalmologist support.

Disposal Strategy
  • Classification: Nitrogen-containing organic hazardous waste.[1]

  • Method: High-Temperature Incineration .[1]

  • Do Not: Do not dispose of down the drain. The morpholine moiety is stable and poses aquatic toxicity risks.

  • Container: Amber glass or HDPE, clearly labeled "Toxic - Aniline Derivative."

References

  • PubChem. (n.d.). Compound Summary: 4-(4-Morpholinopiperidin-1-yl)aniline.[1][2] National Library of Medicine. Retrieved from [Link](Note: Search via structure or CAS 867291-42-7)[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aniline - Occupational Safety and Health Topics. Retrieved from [Link][1]

Sources

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